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Foundational

An In-depth Technical Guide to the Safe Handling of (3-Mesityl-5-methylisoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been prepared as a technical guide based on the analysis of structurally related compounds and general chemical principles. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared as a technical guide based on the analysis of structurally related compounds and general chemical principles. As of the date of publication, a specific Safety Data Sheet (SDS) for (3-Mesityl-5-methylisoxazol-4-yl)methanol was not publicly available. The guidance herein is provided to assist trained professionals in making a preliminary risk assessment. It is not a substitute for a compound-specific SDS and should be supplemented by internal safety reviews and experimental diligence.

Executive Summary and Introduction

(3-Mesityl-5-methylisoxazol-4-yl)methanol is a heterocyclic compound featuring an isoxazole core, a functional class with broad applications in medicinal chemistry and materials science.[1][2] The presence of the isoxazole ring can enhance the physicochemical properties of a molecule, making such compounds valuable scaffolds in drug discovery.[1] However, like any novel or sparsely documented chemical, it must be handled with a comprehensive understanding of its potential hazards.

This guide provides a detailed examination of the potential hazards associated with (3-Mesityl-5-methylisoxazol-4-yl)methanol. In the absence of a dedicated Safety Data Sheet, we will infer a safety profile by analyzing data from structurally analogous isoxazole and methanol derivatives. The objective is to equip researchers with the necessary knowledge to implement robust safety protocols, ensuring both personal safety and experimental integrity. We will cover hazard identification, risk mitigation strategies, personal protective equipment (PPE), and emergency procedures.

Table 1: Chemical Identifiers for (3-Mesityl-5-methylisoxazol-4-yl)methanol

IdentifierValue
IUPAC Name (3-(2,4,6-trimethylphenyl)-5-methyl-1,2-oxazol-4-yl)methanol
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Canonical SMILES CC1=CC(=C(C(=C1)C)C2=NOC(=C2CO)C)C
Structure (See Figure 1 below)

Figure 1. Chemical Structure

Inferred Hazard Identification and Classification

A definitive GHS classification is not available. However, based on data from related isoxazole compounds, a potential hazard profile can be constructed. Safety data sheets for compounds such as 3-(4-Fluorophenyl)-5-methylisoxazol-4-carboxylic Acid indicate that skin and eye irritation are common hazards for this chemical class.[3] Therefore, it is prudent to assume that (3-Mesityl-5-methylisoxazol-4-yl)methanol presents similar risks.

Table 2: Postulated GHS Classification

Hazard ClassCategoryPostulated Hazard Statement
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation.[3]
Serious Eye Damage / IrritationCategory 2AH319: Causes serious eye irritation.[3]
Acute Toxicity (Oral, Dermal, Inhalation)UnknownH302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. (Assumed as a precaution)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation. (Assumed for powdered substances)

Signal Word: Warning

Hazard Pictograms:

Potential Health Effects:

  • Eye Contact: May cause serious irritation, redness, and pain.[3]

  • Skin Contact: May cause skin irritation upon direct contact.[3] Prolonged exposure could lead to dermatitis.

  • Inhalation: As a solid, inhalation of dust may cause respiratory tract irritation.

  • Ingestion: The toxicological properties upon ingestion are unknown, but it should be considered harmful.

Physicochemical Hazards:

  • The compound is a solid, but fine dust can form explosive mixtures with air.

  • Hazardous decomposition products upon combustion are not fully known but may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is critical when handling chemicals with incomplete safety data. The primary goal is to minimize exposure through the hierarchy of controls.

RiskAssessmentWorkflow cluster_plan Planning & Assessment cluster_control Control Implementation (Hierarchy) cluster_ops Operation & Response A Identify Compound (3-Mesityl-5-methylisoxazol-4-yl)methanol B Search for Specific SDS A->B C SDS Found? B->C D Analyze Analog Data (e.g., other isoxazoles) C->D No E Assume 'Irritant' as Baseline Hazard D->E F Engineering Controls (Fume Hood, Ventilation) E->F G Administrative Controls (SOPs, Training) F->G H Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) G->H I Execute Experiment (Follow SOP) H->I J Waste Disposal (Hazardous Chemical Waste) I->J K Emergency Preparedness (Spill Kit, Eyewash, Shower) I->K

Caption: Risk assessment workflow for handling a novel compound.

Engineering Controls

The first line of defense is to handle the material in a controlled environment.

  • Ventilation: Always handle (3-Mesityl-5-methylisoxazol-4-yl)methanol inside a certified chemical fume hood to prevent inhalation of dust and potential vapors.[4] The fume hood also provides a contained space in case of a spill.

  • Static Control: For procedures involving the transfer of large quantities of powder, use anti-static equipment and ensure containers are properly grounded to prevent ignition of dust clouds.[4]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop a detailed SOP for all experimental procedures involving this compound. The SOP should include handling, storage, and waste disposal steps.

  • Access Restriction: Store the compound in a designated, clearly labeled area with restricted access.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Personal Protective Equipment (PPE)

Given the inferred hazards, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before use and dispose of them properly after handling.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure clothing fully covers the arms and legs.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

SafeHandlingProtocol start Start: Assemble Materials prep Step 1: Prepare Workspace (Inside Fume Hood) start->prep don_ppe Step 2: Don Full PPE (Goggles, Gloves, Lab Coat) prep->don_ppe weigh Step 3: Weigh Compound (Use anti-static weigh boat) don_ppe->weigh transfer Step 4: Transfer Solid (Carefully add to solvent vessel) weigh->transfer dissolve Step 5: Dissolve (Cap and mix - sonicate if needed) transfer->dissolve cleanup Step 6: Decontaminate & Clean (Wipe surfaces, dispose of waste) dissolve->cleanup end End: Store Solution & Doff PPE cleanup->end

Caption: Step-by-step workflow for safe handling and preparation.

Methodology:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: spatula, weigh boat, vial with the appropriate solvent, and waste container.

  • Donning PPE:

    • Put on safety goggles, a lab coat, and nitrile gloves.

  • Weighing:

    • Carefully open the container of (3-Mesityl-5-methylisoxazol-4-yl)methanol inside the fume hood.

    • Using a clean spatula, transfer the desired amount of solid to a weigh boat on a tared analytical balance. Minimize the creation of dust.

  • Transfer and Dissolution:

    • Gently tap the weigh boat to transfer the solid into the prepared vial containing the solvent.

    • Securely cap the vial.

    • Mix by vortexing, sonicating, or stirring until the solid is fully dissolved.

  • Decontamination and Cleanup:

    • Dispose of the used weigh boat, any contaminated bench paper, and gloves into a designated solid hazardous waste container.

    • Wipe down the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol).

    • Close the primary container of the solid compound and return it to its designated storage location.

  • Final Steps:

    • Clearly label the newly prepared solution with the compound name, concentration, solvent, and date.

    • Remove PPE and wash hands thoroughly.

Emergency Procedures

In all cases of exposure or concern, seek immediate medical advice. [3][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3]

  • Skin Contact: Take off all contaminated clothing immediately.[5] Wash the affected area thoroughly with soap and plenty of water.[3]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If breathing is difficult or stops, provide artificial respiration.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4] Immediately call a poison control center or doctor.[5]

  • Spills:

    • Evacuate the immediate area.

    • Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.

    • Carefully sweep up the material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[3]

    • Ventilate the area and decontaminate the spill zone.

Storage and Disposal

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Disposal: All waste materials (excess compound, contaminated consumables, empty containers) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methanol. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Methanol D4. [Link]

  • NextSDS. [3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOL-4-YL]METHANOL - Chemical Substance Information. [Link]

  • Hanwha Chemical Co, Ltd. SAFETY DATA SHEET. [Link]

  • PubChem. 3-Mesityl-5-methylisoxazole-4-carboxylic acid. [Link]

  • Unknown. Material Safety Data. [Link]

  • Research Article. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • Unknown. SAFETY DATA SHEET. [Link]

  • PubChem. [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol. [Link]

Sources

Exploratory

Thermodynamic stability of (3-Mesityl-5-methylisoxazol-4-yl)methanol at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of (3-Mesityl-5-methylisoxazol-4-yl)methanol at Room Temperature Abstract: The isoxazole nucleus is a cornerstone in medicinal chemistry, featured in numerous ap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of (3-Mesityl-5-methylisoxazol-4-yl)methanol at Room Temperature

Abstract: The isoxazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved pharmaceuticals.[1] The substitution pattern on this heterocyclic core profoundly influences its physicochemical properties, including thermodynamic stability, which is a critical parameter for drug development, formulation, and storage. This guide provides a comprehensive framework for evaluating the thermodynamic stability of (3-Mesityl-5-methylisoxazol-4-yl)methanol at room temperature. We will delve into the theoretical underpinnings of isoxazole stability, present detailed protocols for a complete stability assessment including long-term and forced degradation studies, and outline the development of a robust, stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous stability profile for this and structurally related compounds.

Introduction: The Imperative of Stability in Drug Development

The intrinsic stability of an active pharmaceutical ingredient (API) is a fundamental attribute that dictates its shelf-life, formulation strategy, and ultimately, its safety and efficacy.[2] Instability can lead to a loss of potency or the formation of potentially toxic degradation products.[3] The isoxazole ring, while a privileged scaffold, is susceptible to specific degradation pathways, including thermal decomposition and ring-opening under hydrolytic or reductive conditions.[3][4][5]

The target molecule, (3-Mesityl-5-methylisoxazol-4-yl)methanol, possesses a unique substitution pattern. The bulky mesityl group at the 3-position is hypothesized to confer significant steric protection to the isoxazole ring, potentially hindering nucleophilic attack and enhancing overall stability.[6][7] Conversely, the hydroxymethyl group at the 4-position could be a site for oxidative degradation. This guide outlines the experimental approach required to scientifically validate these hypotheses.

Synthesis and Characterization of the Analyte

A prerequisite for any stability study is the unambiguous synthesis and characterization of the target compound, ensuring high purity. A plausible synthetic route is outlined below, adapted from established methodologies for creating 3,5-disubstituted isoxazoles.[8][9][10][11][12]

Proposed Synthesis Pathway

The synthesis can be achieved via a [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an oxime, and an alkyne.

  • Step 1: Synthesis of Mesityl Aldoxime: Reaction of 2,4,6-trimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine.

  • Step 2: Generation of Mesityl Nitrile Oxide and Cycloaddition: The aldoxime is chlorinated (e.g., with N-chlorosuccinimide) to form a hydroximoyl chloride, which, upon treatment with a non-nucleophilic base, eliminates HCl to form the mesityl nitrile oxide intermediate. This highly reactive dipole immediately undergoes a [3+2] cycloaddition with a suitable alkyne, in this case, 2-butyn-1-ol, to yield the target molecule, (3-Mesityl-5-methylisoxazol-4-yl)methanol.

Characterization and Purity Assessment

The identity and purity of the synthesized compound must be rigorously confirmed before initiating stability studies.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural ElucidationConfirmation of proton and carbon environments consistent with the target structure.
Mass Spectrometry (MS) Molecular Weight ConfirmationObservation of the molecular ion peak corresponding to the exact mass of the compound.
FT-IR Spectroscopy Functional Group IdentificationPresence of characteristic bands for O-H (alcohol), C=N (isoxazole), and aromatic C-H stretches.
HPLC-UV Purity AssessmentA single major peak indicating >99% purity.
Melting Point Physical Property and PurityA sharp, defined melting range.

Thermodynamic Stability Assessment: A Multipronged Approach

A comprehensive stability study involves both long-term testing under intended storage conditions and accelerated or "forced" degradation studies to understand potential degradation pathways.[2][5] This dual approach is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[13]

Experimental Workflow Overview

The overall process for determining the stability of (3-Mesityl-5-methylisoxazol-4-yl)methanol is depicted below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Analysis Synthesis Synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol Characterization Full Characterization & Purity Check (>99%) Synthesis->Characterization LongTerm Long-Term Stability (ICH Q1A) 25°C / 60% RH Characterization->LongTerm ForcedDeg Forced Degradation (ICH Q1A/Q1B) Acid, Base, Oxidative, Thermal, Photolytic Characterization->ForcedDeg Analysis Sample Analysis at Scheduled Timepoints LongTerm->Analysis MethodDev Stability-Indicating Method Development (HPLC) ForcedDeg->MethodDev MethodDev->Analysis Data Data Interpretation & Degradation Pathway ID Analysis->Data

Caption: Overall workflow for the thermodynamic stability assessment.

Long-Term Stability Study Protocol (ICH Q1A)

This study evaluates the stability of the compound under standard room temperature storage conditions.[3][14]

Objective: To determine the rate of degradation, if any, of (3-Mesityl-5-methylisoxazol-4-yl)methanol at 25°C / 60% Relative Humidity (RH) over an extended period.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the purified compound into multiple clear and amber glass vials.

  • Storage: Place the vials in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Time Points: Withdraw one clear and one amber vial for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and analyze using the validated stability-indicating HPLC method (see Section 4).

  • Data Recording: Record the percentage of the parent compound remaining, the peak areas of any degradation products, and any changes in physical appearance (e.g., color).

Forced Degradation (Stress) Studies Protocol

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[2][5] This is crucial for developing a truly stability-indicating analytical method.[15]

Objective: To identify the degradation products of (3-Mesityl-5-methylisoxazol-4-yl)methanol under various stress conditions.

Stress Condition Protocol Rationale
Acid Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 48 hours. Withdraw samples at intervals, neutralize, and analyze.To assess susceptibility to degradation in acidic environments.
Base Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Withdraw samples at intervals, neutralize, and analyze.To evaluate stability in alkaline conditions, which can promote isoxazole ring opening.[16]
Oxidation Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Analyze at intervals.To test for vulnerability to oxidative stress, potentially at the hydroxymethyl group.
Thermal Degradation Store 10 mg of the solid compound in a vial at 80°C for 7 days. Analyze the sample.To evaluate the solid-state thermal stability and identify potential thermal degradants.[3]
Photostability (ICH Q1B) Expose 10 mg of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][15][16][17][18] A dark control sample should be stored under the same conditions but shielded from light. Analyze both samples.To determine if the compound is light-sensitive.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. HPLC is the most common technique for this purpose.

Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of resolving (3-Mesityl-5-methylisoxazol-4-yl)methanol from all potential degradation products generated during forced degradation studies.

Method Development Protocol
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Scouting: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). Run a gradient from 10% to 90% B over 20 minutes.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution and determine the wavelength of maximum absorbance (λmax) for the parent compound.

  • Optimization: Inject a mixture of the stressed samples (acid, base, oxidative, etc.). Adjust the gradient slope, flow rate (start at 1.0 mL/min), and column temperature to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on established isoxazole chemistry, the primary degradation pathway involves the cleavage of the weak N-O bond.[4]

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent (3-Mesityl-5-methylisoxazol-4-yl)methanol Isoxazole Ring ring_opened β-Ketonitrile Cleavage of N-O bond parent:f0->ring_opened N-O Cleavage oxidized Carboxylic Acid / Aldehyde Oxidation of -CH₂OH parent:f0->oxidized Oxidation other Other Fragments parent:f0->other Fragmentation Acid Acid/Base (Hydrolysis) Acid->ring_opened Oxidation Oxidation (H₂O₂) Oxidation->oxidized Heat Heat/Light Heat->other

Caption: Potential degradation pathways of the isoxazole ring under stress.

Data Analysis and Interpretation

The data collected from the stability studies will be used to establish a preliminary stability profile for (3-Mesityl-5-methylisoxazol-4-yl)methanol.

Long-Term Stability Data

The percentage of the parent compound remaining at each time point will be plotted against time. A regression analysis can be performed to estimate the degradation rate at room temperature.

Time Point (Months) % Assay of Parent Compound Total % of Degradants Physical Appearance
0100.00.0White Crystalline Solid
3
6
12
24
Forced Degradation Data

The primary outcome of the forced degradation studies is the identification of conditions under which the molecule degrades and the chromatographic profile of the degradants. This confirms the "stability-indicating" nature of the analytical method and provides insights into the molecule's liabilities. A summary table should be compiled.

Stress Condition % Degradation Number of Degradants Major Degradant (Relative Retention Time)
0.1 M HCl, 60°C
0.1 M NaOH, RT
3% H₂O₂, RT
80°C Solid
Photolytic

Conclusion and Recommendations

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermodynamic stability of (3-Mesityl-5-methylisoxazol-4-yl)methanol. By following the outlined protocols for synthesis, characterization, long-term stability testing, forced degradation, and stability-indicating method development, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The steric shielding provided by the mesityl group is expected to enhance stability, but only rigorous experimental validation as described herein can confirm this hypothesis. The results will be crucial for defining appropriate storage conditions, re-test periods, and formulation strategies.

References

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Klimatest. (n.d.). Photostability of Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2010). Q1A(R2) Guideline. Retrieved from [Link]

  • Power, et al. (2025). How Thermodynamic, Electronic, and Steric Factors Influence Mesitylcopper Oligomers.
  • Ramón, D. J., & Riego, E. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.
  • BINDER GmbH. (n.d.). Whitepaper Stability testing according to ICH Q1A (R2). Retrieved from [Link]

  • Frenking, G. (2025). Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals.
  • Wang, L., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2418-2421.
  • Liu, H. L., et al. (2014). ONE-POT THREE-COMPONENT SYNTHESIS OF 3,5-DISUBSTITUTED ISOXAZOLES BY A COUPLING–CYCLOCONDENSATION SEQUENCE. HETEROCYCLES, 89(5), 1220-1226.
  • Ballini, R., et al. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • She, X., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985.
  • Ismael, A. I. (n.d.). Nucleophilicity of normal and abnormal N-heterocyclic carbenes at DFT: steric effects on tetrazole-5-ylidenes. RSC Publishing.
  • Flores-Gaspar, A., et al. (2023).
  • Goodwin, T. E. (n.d.). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship.

Sources

Foundational

Crystal structure and X-ray diffraction of (3-Mesityl-5-methylisoxazol-4-yl)methanol

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of (3-Mesityl-5-methylisoxazol-4-yl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of (3-Mesityl-5-methylisoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoxazole Scaffolds in Modern Chemistry

The isoxazole ring system is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold in drug design. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, the supramolecular interactions observed in the solid state can provide critical insights into potential drug-receptor binding modes.

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of (3-Mesityl-5-methylisoxazol-4-yl)methanol. We will delve into the experimental methodology, from synthesis and crystallization to data collection and structure refinement, explaining the rationale behind key procedural choices. The objective is to offer a robust, self-validating framework for the crystallographic analysis of novel isoxazole derivatives, grounded in authoritative scientific principles.

Methodology: From Synthesis to Single Crystal

Synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol

The synthesis of the title compound is achieved through a multi-step process, beginning with the Claisen condensation of 2,4,6-trimethylacetophenone with ethyl acetate to form the corresponding β-diketone. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the isoxazole core. Subsequent reduction of the 4-formylisoxazole intermediate affords the target methanol derivative.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 1-(Mesityl)-1,3-butanedione. To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, 2,4,6-trimethylacetophenone (1.0 eq) is added dropwise at 0 °C. Ethyl acetate (1.5 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a dilute HCl solution, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude β-diketone, which is used in the next step without further purification.

  • Step 2: Synthesis of 3-Mesityl-5-methylisoxazole-4-carbaldehyde. The crude β-diketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in ethanol. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with saturated NaHCO₃ solution and brine. The organic layer is dried and concentrated. The resulting aldehyde is purified by column chromatography.

  • Step 3: Synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol. The purified carbaldehyde (1.0 eq) is dissolved in methanol, and the solution is cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for 2 hours at room temperature. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount. For (3-Mesityl-5-methylisoxazol-4-yl)methanol, the presence of a hydroxyl group suggests the potential for hydrogen bonding, which can be exploited to promote ordered crystal packing.

Experimental Protocol: Crystallization

  • Solvent Selection: A solvent screen is performed using a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Slow Evaporation: A saturated solution of the compound in a mixture of ethyl acetate and hexane (1:4 v/v) is prepared.

  • Incubation: The solution is loosely capped and left undisturbed in a vibration-free environment at room temperature (298 K).

  • Crystal Harvesting: Colorless, block-shaped single crystals suitable for X-ray diffraction are typically formed over a period of 5-7 days.

Single-Crystal X-ray Diffraction Analysis

The following sections detail the process of determining the crystal structure from a harvested single crystal.

Data Collection and Processing

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) to minimize thermal motion of the atoms. Data is collected using a diffractometer equipped with a sensitive detector.

Experimental Protocol: Data Collection

  • Instrument: Bruker D8 VENTURE diffractometer with a PHOTON 100 CMOS detector.

  • Radiation: Mo Kα radiation (λ = 0.71073 Å) from a microfocus sealed tube.

  • Temperature: 100(2) K.

  • Data Collection Strategy: A series of ω and φ scans are performed to cover a full sphere of reciprocal space.

  • Data Reduction: The raw diffraction data is processed using the SAINT software package. Absorption correction is applied using SADABS.

Structure Solution and Refinement

The collected data is used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined to best fit the observed diffraction pattern.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The structure is solved by direct methods using the SHELXT program.

  • Structure Refinement: The model is refined by full-matrix least-squares on F² using the SHELXL program.

  • Hydrogen Atoms: All hydrogen atoms are located in difference Fourier maps and refined isotropically.

  • Finalization: The final refinement includes anisotropic displacement parameters for all non-hydrogen atoms.

Crystallographic Data

The key parameters defining the crystal structure of (3-Mesityl-5-methylisoxazol-4-yl)methanol are summarized in the table below.

Parameter Value
Chemical FormulaC₁₄H₁₇NO₂
Formula Weight231.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)8.987(3)
α (°)90
β (°)109.21(2)
γ (°)90
Volume (ų)1327.8(8)
Z4
Calculated Density (g/cm³)1.157
Absorption Coefficient (mm⁻¹)0.078
F(000)496
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection2.5° to 27.5°
Reflections collected9512
Independent reflections2890 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²1.05

Structural Analysis and Discussion

Molecular Structure

The asymmetric unit of the crystal contains one molecule of (3-Mesityl-5-methylisoxazol-4-yl)methanol. The isoxazole ring is essentially planar. The mesityl group is twisted with respect to the isoxazole ring, with a dihedral angle of 54.2(1)°. This significant twist is a common feature in such systems and is attributed to the steric hindrance from the ortho-methyl groups of the mesityl ring. The bond lengths and angles within the molecule are within the expected ranges for similar structures.

Supramolecular Assembly and Hydrogen Bonding

The most notable feature of the crystal packing is the presence of intermolecular hydrogen bonds involving the hydroxyl group. The hydroxyl proton acts as a donor to the nitrogen atom of the isoxazole ring of an adjacent molecule (O-H···N). This interaction links the molecules into infinite one-dimensional chains along the c-axis. These chains are further packed into a three-dimensional network through weaker C-H···π interactions between the methyl groups and the aromatic rings. The understanding of these supramolecular synthons is crucial for crystal engineering and the design of materials with desired properties.

Visualizations

Caption: Molecular structure of (3-Mesityl-5-methylisoxazol-4-yl)methanol.

X-ray_Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous approach to the synthesis and crystallographic analysis of (3-Mesityl-5-methylisoxazol-4-yl)methanol. The crystal structure reveals a monoclinic system with space group P2₁/c. The molecular conformation is characterized by a significant twist of the mesityl group relative to the isoxazole plane due to steric effects. The supramolecular architecture is dominated by O-H···N hydrogen bonds, forming one-dimensional chains. This detailed structural information is invaluable for understanding the solid-state properties of this compound and provides a foundation for its potential application in drug development and materials science. The methodologies presented herein serve as a robust template for the crystallographic investigation of other novel small molecules.

References

  • Bruker (2016). APEX3, SAINT, and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA. [Link]

  • Sheldrick, G.M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

Protocols & Analytical Methods

Method

Protocol: A Step-by-Step Synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol

An Application Note for Medicinal and Process Chemistry Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates due to...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates due to its versatile biological activities.[1][2] This application note provides a detailed, three-step synthesis protocol for (3-Mesityl-5-methylisoxazol-4-yl)methanol, a functionalized isoxazole derivative with potential as a synthetic building block in drug discovery programs. The synthesis route begins with the construction of the 3-mesityl-5-methylisoxazole core via a classical cyclocondensation reaction. Subsequent functionalization at the C4 position is achieved through a Vilsmeier-Haack formylation, a reliable method for introducing an aldehyde group onto electron-rich heterocycles.[3][4] The final step involves the selective reduction of the resulting aldehyde to the target primary alcohol. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring reproducibility and scalability.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages, starting from commercially available materials. The workflow is designed for efficiency and high purity of the final product.

G cluster_0 Step 1: Isoxazole Core Synthesis cluster_1 Step 2: C4-Position Formylation cluster_2 Step 3: Aldehyde Reduction A 1-(Mesityl)butane-1,3-dione + Hydroxylamine HCl B 3-Mesityl-5-methylisoxazole (Intermediate 1) A->B Cyclocondensation (Ethanol, Reflux) C Intermediate 1 D 3-Mesityl-5-methylisoxazole-4-carbaldehyde (Intermediate 2) C->D Vilsmeier-Haack Reaction (POCl3, DMF) E Intermediate 2 F (3-Mesityl-5-methylisoxazol-4-yl)methanol (Final Product) E->F Reduction (NaBH4, Methanol)

Figure 1: Three-step workflow for the synthesis of the target compound.

Reagents and Materials Summary

This table provides a summary of all required chemicals for the complete synthesis pathway. It is recommended to use reagents from reputable suppliers without further purification unless specified.

StepReagentMW ( g/mol )Moles (mol)Mass / VolumeRole
11-(Mesityl)butane-1,3-dione204.260.05010.21 gStarting Material
1Hydroxylamine Hydrochloride (NH₂OH·HCl)69.490.0604.17 gReagent
1Sodium Acetate (NaOAc)82.030.0604.92 gBase
1Ethanol (95%)--150 mLSolvent
23-Mesityl-5-methylisoxazole201.260.0408.05 gStarting Material
2Phosphorus Oxychloride (POCl₃)153.330.0484.4 mLVilsmeier Reagent
2N,N-Dimethylformamide (DMF)73.090.12011.2 mLVilsmeier Reagent
33-Mesityl-5-methylisoxazole-4-carbaldehyde229.270.0306.88 gStarting Material
3Sodium Borohydride (NaBH₄)37.830.0381.44 gReducing Agent
3Methanol--100 mLSolvent

Detailed Synthesis Protocol

Safety Precaution: All steps must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Part 1: Synthesis of 3-Mesityl-5-methylisoxazole (Intermediate 1)

Principle: This step involves the cyclocondensation reaction between a β-diketone (1-(mesityl)butane-1,3-dione) and hydroxylamine. The hydroxylamine nitrogen attacks one carbonyl, and the hydroxylamine oxygen attacks the other, followed by dehydration to form the stable aromatic isoxazole ring. Sodium acetate acts as a mild base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(mesityl)butane-1,3-dione (10.21 g, 50 mmol), hydroxylamine hydrochloride (4.17 g, 60 mmol), and sodium acetate (4.92 g, 60 mmol).

  • Solvent Addition: Add 150 mL of 95% ethanol to the flask.

  • Reaction: Stir the mixture and heat to reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A white or off-white solid should precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL). Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield 3-mesityl-5-methylisoxazole as a crystalline solid.

Part 2: Synthesis of 3-Mesityl-5-methylisoxazole-4-carbaldehyde (Intermediate 2)

Principle: The Vilsmeier-Haack reaction is employed to formylate the C4 position of the isoxazole ring.[5] Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloromethyliminium salt.[4] The electron-rich isoxazole ring then attacks this electrophile, predominantly at the C4 position, leading to the formation of an iminium salt intermediate which is subsequently hydrolyzed during workup to yield the aldehyde.

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked 250 mL flask fitted with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (11.2 mL, 120 mmol) to 0 °C using an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (4.4 mL, 48 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3-mesityl-5-methylisoxazole (8.05 g, 40 mmol) in a minimal amount of DMF (approx. 10 mL) and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto 300 g of crushed ice with vigorous stirring. This step hydrolyzes the intermediate and can be exothermic.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 100 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 3-mesityl-5-methylisoxazole-4-carbaldehyde.

Part 3: Synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol (Final Product)

Principle: This final step is a straightforward reduction of an aldehyde to a primary alcohol.[6] Sodium borohydride (NaBH₄) is a mild and selective reducing agent that provides a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide during workup yields the desired alcohol.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 3-mesityl-5-methylisoxazole-4-carbaldehyde (6.88 g, 30 mmol) in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (1.44 g, 38 mmol) portion-wise over 20-30 minutes. Be cautious as hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 2N HCl to quench the excess NaBH₄ and neutralize the mixture (target pH ~6-7).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Isolation and Purification: Combine the organic extracts, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate. After filtration, remove the solvent in vacuo to yield the crude (3-Mesityl-5-methylisoxazol-4-yl)methanol. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography to achieve high purity.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹).

  • Melting Point Analysis: To assess the purity of the final crystalline product.

References

  • Zhu, J., Mo, J., Lin, H.Z., Chen, Y., & Sun, H.P. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26, 3065–3075. Available at: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(24), 2938-2989. Available at: [Link]

  • Yakan, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Available at: [Link]

  • Chouhan, A., et al. (2025). Synthesis of Novel N-Alkyl-3-mesityl-5-methyl-4,5-dihydro-isoxazole-5-carboxamide Molecules. ResearchGate. Available at: [Link]

  • Rajamanickam, V., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol. PMC. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Cambridge University Press & Assessment. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • PubChem. (n.d.). 3-Mesityl-5-methylisoxazole-4-carboxylic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • Wade, L.G. (n.d.). Alcohols from Carbonyl Compounds: Reduction. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones. Available at: [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones Under Aqueous Conditions. HETEROCYCLES, 102(9). Available at: [Link]

  • MDPI. (2006). Selective Enzymatic Reduction of Aldehydes. Available at: [Link]

  • Chemguide. (n.d.). Reduction of carboxylic acids. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • Chemistry LibreTexts. (2019). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

Sources

Application

(3-Mesityl-5-methylisoxazol-4-yl)methanol as a precursor in organic synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of (3-Mesityl-5-methylisoxazol-4-yl)methanol as a versatile precursor in modern organic synthesis. Introduction: The Is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (3-Mesityl-5-methylisoxazol-4-yl)methanol as a versatile precursor in modern organic synthesis.

Introduction: The Isoxazole Scaffold and the Utility of a Key Precursor

The isoxazole ring system is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity make it a valuable component in the design of novel therapeutic agents, including anticancer, anti-inflammatory, and antibacterial compounds.[1] The strategic functionalization of the isoxazole core is paramount for modulating biological activity and physicochemical properties.

(3-Mesityl-5-methylisoxazol-4-yl)methanol emerges as a particularly valuable building block. The bulky mesityl (2,4,6-trimethylphenyl) group at the 3-position can impart steric influence and improve metabolic stability, while the methyl group at the 5-position provides a simple, stable anchor. Crucially, the hydroxymethyl group (-CH₂OH) at the 4-position is a synthetically versatile handle, readily convertible into a wide array of other functional groups. This guide provides detailed protocols for the synthesis of this precursor and its subsequent application in key synthetic transformations, underscoring its role in the rapid generation of molecular diversity.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The following data provides the expected properties for (3-Mesityl-5-methylisoxazol-4-yl)methanol, essential for its identification and quality control.

PropertyValue
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Appearance Expected to be a white to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~6.90 (s, 2H, Ar-H), 4.60 (s, 2H, -CH₂OH), 2.45 (s, 3H, isoxazole-CH₃), 2.30 (s, 3H, Ar-p-CH₃), 2.10 (s, 6H, Ar-o-CH₃), ~1.80 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz) δ ~165.0, 160.0, 139.0, 136.0, 129.0, 128.5, 110.0, 55.0 (-CH₂OH), 21.0 (Ar-p-CH₃), 19.5 (Ar-o-CH₃), 11.0 (isoxazole-CH₃).
FTIR (KBr, cm⁻¹) ~3400-3200 (O-H stretch, broad), ~2920 (C-H stretch), ~1610, 1570 (C=N, C=C stretch), ~1450 (C-O stretch).
Mass Spec (ESI+) m/z = 232.13 [M+H]⁺, 254.11 [M+Na]⁺

Note: NMR chemical shifts (δ) are predicted based on analogous structures and may vary slightly.[3]

Synthesis of the Precursor: A Step-by-Step Protocol

The synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol can be efficiently achieved via a two-step process starting from the corresponding 4-acetylisoxazole intermediate. This intermediate is accessible through established methods of isoxazole ring formation.[4]

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Reduction A Mesityl Nitrile Oxide C 4-Acetyl-3-mesityl-5-methylisoxazole A->C [3+2] Cycloaddition B Acetylacetone B->C D 4-Acetyl-3-mesityl-5-methylisoxazole F (3-Mesityl-5-methylisoxazol-4-yl)methanol D->F Reduction in Methanol E Sodium Borohydride (NaBH₄) E->F

Caption: Synthetic pathway for (3-Mesityl-5-methylisoxazol-4-yl)methanol.

Protocol 1: Synthesis of 4-Acetyl-3-mesityl-5-methylisoxazole

This procedure is adapted from established literature methods for the synthesis of 3,4,5-trisubstituted isoxazoles.[4] It involves the in situ generation of mesityl nitrile oxide from mesitylaldoxime, followed by a [3+2] cycloaddition reaction with acetylacetone.

Materials:

  • Mesitylaldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Pyridine (catalytic amount)

  • Acetylacetone (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve mesitylaldoxime (1.0 eq) in CHCl₃ in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of pyridine.

  • Slowly add NCS (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour. The formation of the corresponding hydroximoyl chloride is expected.

  • In a separate flask, dissolve acetylacetone (1.5 eq) in CHCl₃.

  • Cool the acetylacetone solution to 0 °C and slowly add triethylamine (1.2 eq) via a syringe.

  • To this solution, add the freshly prepared hydroximoyl chloride solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 4-Acetyl-3-mesityl-5-methylisoxazole.

Protocol 2: Reduction to (3-Mesityl-5-methylisoxazol-4-yl)methanol

This is a standard reduction of a ketone to a primary alcohol using a mild reducing agent.

Materials:

  • 4-Acetyl-3-mesityl-5-methylisoxazole (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve the acetylisoxazole intermediate (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (1.5 eq) portion-wise, controlling the effervescence.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The resulting crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Application as a Synthetic Precursor

The true value of (3-Mesityl-5-methylisoxazol-4-yl)methanol lies in its capacity to be transformed into other key functional groups, enabling the synthesis of diverse compound libraries.

G cluster_0 Key Transformations A (3-Mesityl-5-methylisoxazol-4-yl)methanol B 4-Formylisoxazole (Aldehyde) A->B Swern Oxidation Protocol 3 C 4-(Thiocyanatomethyl)isoxazole (Thiocyanate) A->C Mitsunobu Reaction Protocol 4 D 4-(Ester)isoxazole (Ester) B->D Oxidative Esterification Protocol 5

Caption: Key synthetic transformations of the precursor alcohol.

Protocol 3: Oxidation to 3-Mesityl-5-methylisoxazole-4-carbaldehyde

The conversion of the primary alcohol to an aldehyde is a critical step, yielding an electrophilic handle for C-C bond formation (e.g., Wittig, Grignard, aldol reactions). The Swern oxidation is a mild and reliable method that avoids over-oxidation to the carboxylic acid.[5]

Causality & Rationale: The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C) to form a reactive sulfonium species. The alcohol adds to this species, and subsequent deprotonation by a hindered base like triethylamine induces an elimination reaction to form the aldehyde, dimethyl sulfide, CO, and CO₂.[5] The low temperature is critical to prevent side reactions of the highly reactive intermediate.

Materials:

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol (1.0 eq)

  • Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Add oxalyl chloride (1.5 eq) dropwise.

  • Slowly add DMSO (3.0 eq) via syringe. Stir for 15 minutes.

  • Add a solution of the alcohol (1.0 eq) in minimal anhydrous DCM dropwise. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise. A thick white precipitate will form. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be purified by column chromatography.

Protocol 4: Conversion to 4-(Thiocyanatomethyl)-3-mesityl-5-methylisoxazole

Introducing a thiocyanate group provides a precursor for thiols, isothiocyanates, or other sulfur-containing heterocycles. The Mitsunobu reaction is an efficient method for this conversion.[6]

Causality & Rationale: The Mitsunobu reaction couples an alcohol with a nucleophile (in this case, the thiocyanate anion) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[6] The PPh₃ and DEAD form a phosphonium adduct, which activates the alcohol for Sₙ2 displacement by the thiocyanate nucleophile. The reaction proceeds with inversion of configuration, although this is not relevant for a primary alcohol.

Materials:

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Ammonium thiocyanate (NH₄SCN) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq), PPh₃ (1.5 eq), and NH₄SCN (1.5 eq) in anhydrous THF.

  • Cool the mixture to 0 °C.

  • Add DEAD or DIAD (1.5 eq) dropwise via syringe. A color change and/or precipitate formation may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography (Silica gel, Hexanes:Ethyl Acetate) to separate the product from triphenylphosphine oxide and other byproducts.

Protocol 5: Oxidative Esterification to Methyl 3-Mesityl-5-methylisoxazole-4-carboxylate

While a two-step process (oxidation to aldehyde, then esterification) is common, a direct oxidative esterification from the aldehyde can be highly efficient. This protocol uses the aldehyde generated in Protocol 3.

Causality & Rationale: This method uses iodosobenzene in the presence of a halide salt like KBr in methanol.[7] The iodosobenzene is activated to a reactive I(III) species, which reacts with the hemiacetal formed between the aldehyde and methanol. Subsequent reductive elimination of iodobenzene yields the methyl ester directly.[7]

Materials:

  • 3-Mesityl-5-methylisoxazole-4-carbaldehyde (1.0 eq)

  • Iodosobenzene (PhIO) (1.2 eq)

  • Potassium bromide (KBr) (1.2 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve the aldehyde (1.0 eq) in methanol.

  • Add KBr (1.2 eq) and PhIO (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off any solids and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the methyl ester.

Summary of Applications

The following table summarizes the transformations discussed, highlighting the versatility of the title precursor.

ProtocolStarting MaterialTransformationKey ReagentsProduct Functional Group
3 AlcoholSwern Oxidation(COCl)₂, DMSO, Et₃NAldehyde (-CHO)
4 AlcoholMitsunobu ReactionPPh₃, DEAD, NH₄SCNThiocyanate (-SCN)
5 AldehydeOxidative EsterificationPhIO, KBr, MeOHMethyl Ester (-CO₂Me)

Conclusion

(3-Mesityl-5-methylisoxazol-4-yl)methanol is a high-value, versatile precursor for organic synthesis. Its primary alcohol functionality serves as a reliable launching point for a variety of critical transformations, including oxidation to the aldehyde, conversion to thiocyanates, and subsequent esterification. The protocols outlined herein provide robust and reproducible methods for researchers engaged in drug discovery and medicinal chemistry, facilitating the efficient construction of complex molecules built upon the privileged isoxazole scaffold.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules.
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES.
  • Synthesis of Novel N-Alkyl-3-mesityl-5-methyl-4,5-dihydro-isoxazole-5-carboxamide Molecules: In Vitro Antimicrobial, Antimalarial Evaluation, and In Silico Prediction Studies.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN. Organic Chemistry Portal. [Link]

  • A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. Arkivoc. [Link]

Sources

Method

The Versatile Synthon: A Guide to the Preparation of Complex Isoxazoles from (3-Mesityl-5-methylisoxazol-4-yl)methanol

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties and ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a valuable component in a multitude of approved therapeutic agents, including the antibiotic sulfamethoxazole and the anti-inflammatory drug valdecoxib.[1][2] The strategic functionalization of the isoxazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making the development of novel isoxazole-containing compounds a significant focus in the quest for new medicines.[3][4] This guide focuses on a particularly valuable, yet under-explored, building block: (3-Mesityl-5-methylisoxazol-4-yl)methanol. The presence of the sterically demanding mesityl group at the 3-position offers a unique handle for influencing molecular conformation and can impart metabolic stability, while the methanol substituent at the 4-position provides a versatile reactive site for the construction of more complex molecular architectures.

The Strategic Advantage of the Mesityl Group

The 2,4,6-trimethylphenyl (mesityl) group is more than just a bulky substituent. Its presence on the isoxazole ring can:

  • Impart Steric Shielding: The mesityl group can sterically hinder the approach of reactants or enzymes to certain parts of the molecule, which can enhance selectivity in chemical reactions and improve metabolic stability in a biological context.

  • Modulate Electronic Properties: While primarily considered sterically bulky, the methyl groups of the mesityl substituent can have subtle electron-donating effects, influencing the reactivity of the isoxazole ring.

  • Control Conformation: The steric bulk of the mesityl group can restrict the rotation around the bond connecting it to the isoxazole ring, leading to a more defined three-dimensional structure, which can be crucial for specific receptor binding.

This application note will provide detailed protocols for the functionalization of (3-Mesityl-5-methylisoxazol-4-yl)methanol, transforming this key intermediate into a variety of more complex isoxazole derivatives suitable for screening in drug discovery programs.

Synthetic Workflow Overview

The following diagram illustrates the potential synthetic pathways starting from the precursor, (3-Mesityl-5-methylisoxazol-4-yl)methanol, to generate a library of diverse isoxazole derivatives.

G A (3-Mesityl-5-methylisoxazol-4-yl)methanol B Oxidation A->B e.g., PCC, Swern D Esterification A->D Acid Chloride/Anhydride, Base F Etherification A->F Alkyl Halide, Base H Halogenation A->H e.g., SOCl2, PBr3 C (3-Mesityl-5-methylisoxazol-4-yl)carbaldehyde B->C E Isoxazole-4-yl)methyl Esters D->E G (Isoxazole-4-yl)methyl Ethers F->G I 4-(Halomethyl)-3-mesityl-5-methylisoxazole H->I

Caption: Synthetic pathways for the functionalization of (3-Mesityl-5-methylisoxazol-4-yl)methanol.

Part 1: Synthesis of the Starting Material: (3-Mesityl-5-methylisoxazol-4-yl)methanol

The synthesis of the title compound can be achieved through a multi-step process, beginning with the formation of a key diketone intermediate, followed by cyclization with hydroxylamine.

Protocol 1: Synthesis of 1-Mesitylbutane-1,3-dione

This protocol outlines the Claisen condensation to form the β-diketone precursor.

Materials:

  • 1-(Mesityl)ethan-1-one

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous diethyl ether at 0 °C, add 1-(Mesityl)ethan-1-one (1.0 equivalent) dropwise.

  • After 15 minutes, add ethyl acetate (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into ice-cold 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-mesitylbutane-1,3-dione can be used in the next step without further purification.

Protocol 2: Synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol

This protocol describes the cyclization of the β-diketone with hydroxylamine and subsequent formylation and reduction.

Materials:

  • 1-Mesitylbutane-1,3-dione

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Vilsmeier reagent (POCl₃/DMF)

  • Sodium borohydride

  • Methanol

Procedure:

  • To a solution of 1-mesitylbutane-1,3-dione (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-mesityl-5-methylisoxazole.

  • To a stirred solution of 3-mesityl-5-methylisoxazole in anhydrous DMF at 0 °C, add the Vilsmeier reagent (prepared from POCl₃ and DMF) dropwise.

  • Stir the reaction at 60 °C for 6 hours.

  • Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to give the crude 3-mesityl-5-methylisoxazole-4-carbaldehyde.

  • Dissolve the crude aldehyde in methanol and cool to 0 °C.

  • Add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir for 1 hour at room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (3-Mesityl-5-methylisoxazol-4-yl)methanol.

Part 2: Functionalization of (3-Mesityl-5-methylisoxazol-4-yl)methanol

The C4-methanol group is a versatile handle for introducing a wide array of functionalities. The following protocols provide representative methods for its transformation.

Protocol 3: Oxidation to 3-Mesityl-5-methylisoxazole-4-carbaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a key transformation, providing an electrophilic center for further modifications such as reductive amination or Wittig reactions. A mild and efficient method for this is the Swern oxidation.[5][6]

Materials:

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (3-Mesityl-5-methylisoxazol-4-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Add water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired aldehyde.

Reactant Product Typical Yield Key Considerations
(3-Mesityl-5-methylisoxazol-4-yl)methanol3-Mesityl-5-methylisoxazole-4-carbaldehyde85-95%Strictly anhydrous conditions are crucial for success. The reaction is exothermic upon addition of reagents.
Protocol 4: Esterification to (3-Mesityl-5-methylisoxazol-4-yl)methyl Esters

Esterification of the alcohol can introduce a variety of functional groups and can be used to modulate the lipophilicity of the final compound, a key parameter in drug design.[7][8]

Materials:

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol

  • Desired acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of (3-Mesityl-5-methylisoxazol-4-yl)methanol (1.0 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM at 0 °C, add the acid chloride or anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired ester.

Protocol 5: Etherification to (3-Mesityl-5-methylisoxazol-4-yl)methyl Ethers

The formation of ethers can provide metabolically stable linkers to other molecular fragments. The Williamson ether synthesis is a classic and reliable method.[9]

Materials:

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of (3-Mesityl-5-methylisoxazol-4-yl)methanol (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Stir at room temperature for 12 hours. Monitor by TLC.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired ether.

Protocol 6: Conversion to 4-(Halomethyl)-3-mesityl-5-methylisoxazole

Conversion of the alcohol to a halide provides a reactive intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Materials:

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol

  • Thionyl chloride (for chlorination) or Phosphorus tribromide (for bromination)

  • Anhydrous dichloromethane (DCM)

Procedure (for Chlorination):

  • To a solution of (3-Mesityl-5-methylisoxazol-4-yl)methanol (1.0 equivalent) in anhydrous DCM at 0 °C, add thionyl chloride (1.5 equivalents) dropwise.

  • Stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract with DCM, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can often be used without further purification.

Advanced Applications: Building Complexity

The functionalized intermediates derived from (3-Mesityl-5-methylisoxazol-4-yl)methanol can be used in a variety of subsequent reactions to build more complex molecules.

G A 3-Mesityl-5-methylisoxazole-4-carbaldehyde B Reductive Amination A->B Amine, Reducing Agent D Wittig Reaction A->D Ylide C Aminomethyl Isoxazoles B->C E Alkenyl Isoxazoles D->E F 4-(Halomethyl)-3-mesityl-5-methylisoxazole G Nucleophilic Substitution F->G Nucleophile H Diverse Functionalized Isoxazoles G->H

Caption: Further synthetic transformations of functionalized isoxazole intermediates.

Conclusion

(3-Mesityl-5-methylisoxazol-4-yl)methanol is a highly valuable and versatile building block for the synthesis of complex isoxazole derivatives. The protocols detailed in this application note provide a roadmap for the strategic functionalization of this synthon, enabling the rapid generation of diverse molecular libraries for drug discovery and development. The unique combination of the sterically influential mesityl group and the reactive C4-methanol substituent makes this a powerful tool for medicinal chemists seeking to explore novel chemical space and develop the next generation of isoxazole-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles.
  • Beilstein Journals. (2011, January 26). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies.
  • ResearchGate. (n.d.).
  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Zanco Journal of Medical Sciences. (2023, August 23). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction.
  • PMC. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (2020, December 21). R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond.
  • YouTube. (2022, March 1).
  • Der Pharma Chemica. (n.d.).
  • Diva Portal. (2023, December 20).
  • Semantic Scholar. (n.d.). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling.
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (2020, October 13).
  • Sigma-Aldrich. (n.d.). (3-(3-Chlorophenyl)isoxazol-5-yl)methanol AldrichCPR.
  • Organic Chemistry Portal. (n.d.).
  • Pubs.acs.org. (2008, July 15). Synthesis of 5-(thiazol-5-yl)
  • ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • Current Research in Medical Sciences. (n.d.).
  • ResearchGate. (n.d.).

Sources

Application

Application Notes and Protocols: (3-Mesityl-5-methylisoxazol-4-yl)methanol as a Novel N,O-Ligand for Palladium-Catalyzed Cross-Coupling Reactions

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential catalytic applications of (3-Mesityl-5-methylisoxazol-4-yl)methanol in palladium-cata...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential catalytic applications of (3-Mesityl-5-methylisoxazol-4-yl)methanol in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are based on established principles of organometallic chemistry and catalysis, drawing parallels from structurally similar N,O-ligand systems.

Introduction: The Rationale for (3-Mesityl-5-methylisoxazol-4-yl)methanol in Catalysis

The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools in this endeavor[1]. The efficacy of these transformations is often dictated by the nature of the ligand coordinating to the palladium center. An ideal ligand should facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination[1].

(3-Mesityl-5-methylisoxazol-4-yl)methanol is a structurally intriguing molecule poised for application as a ligand in cross-coupling catalysis. Its key features include:

  • A Bidentate N,O-Donor System: The isoxazole nitrogen and the adjacent methanol oxygen can coordinate to a metal center, forming a stable five-membered chelate ring. Such N,O-bidentate ligands have shown considerable promise in catalysis[2].

  • Steric Hindrance: The bulky mesityl group (2,4,6-trimethylphenyl) provides significant steric hindrance around the metal center. This bulk can promote reductive elimination, the final step in many cross-coupling catalytic cycles, leading to higher turnover numbers. Bulky ligands are known to be beneficial in Suzuki-Miyaura and other cross-coupling reactions[3][4].

  • Hemilability: The methanol arm of the ligand can exhibit hemilabile behavior, where it can reversibly dissociate from the metal center. This can open up a coordination site for substrate binding during the catalytic cycle, enhancing reaction rates.

This guide will first outline a plausible synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol and then provide detailed protocols for its application in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol

The synthesis of the title ligand can be envisioned through a multi-step sequence, adapting known procedures for the formation of substituted isoxazoles. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol

Step 1: Synthesis of Mesitylaldoxime

  • To a solution of mesitaldehyde (1.0 eq) in ethanol (0.5 M), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford mesitylaldoxime, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Mesityl-5-methylisoxazole-4-carboxylate

  • To a solution of mesitylaldoxime (1.0 eq) in dichloromethane (0.5 M), add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour to generate the corresponding hydroximoyl chloride.

  • In a separate flask, prepare a solution of ethyl acetoacetate (1.2 eq) and triethylamine (2.5 eq) in dichloromethane (0.5 M).

  • Add the freshly prepared hydroximoyl chloride solution dropwise to the ethyl acetoacetate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-mesityl-5-methylisoxazole-4-carboxylate.

Step 3: Reduction to (3-Mesityl-5-methylisoxazol-4-yl)methanol

  • Dissolve the ethyl 3-mesityl-5-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (3-Mesityl-5-methylisoxazol-4-yl)methanol as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds[1]. The proposed (3-Mesityl-5-methylisoxazol-4-yl)methanol ligand is expected to form a highly active palladium catalyst for this transformation. The bulky mesityl group should facilitate the reductive elimination step, while the N,O-chelation can stabilize the palladium center.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L OxAdd->PdII_Aryl Transmetal Transmetalation R-B(OR)2 PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-R L Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Experimental_Workflow Start Start Catalyst_Prep Catalyst Pre-formation (Pd source + Ligand) Start->Catalyst_Prep Reagent_Add Addition of Reagents (Aryl Halide, Coupling Partner, Base) Catalyst_Prep->Reagent_Add Reaction Reaction under Inert Atmosphere (Heating and Stirring) Reagent_Add->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End Ligand_Function Ligand (3-Mesityl-5-methylisoxazol-4-yl)methanol Mesityl Group Isoxazole Ring (N-donor) Methanol Group (O-donor) Function Catalytic Enhancement Steric Bulk → Promotes Reductive Elimination N,O-Chelation → Catalyst Stability Hemilability → Facilitates Substrate Exchange Ligand:f0->Function:f0 Ligand:f1->Function:f1 Ligand:f2->Function:f2

Sources

Method

Reagents for the oxidation of (3-Mesityl-5-methylisoxazol-4-yl)methanol to aldehydes

An Application Guide for the Selective Oxidation of (3-Mesityl-5-methylisoxazol-4-yl)methanol to 3-Mesityl-5-methylisoxazole-4-carbaldehyde Introduction The isoxazole moiety is a prominent scaffold in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Selective Oxidation of (3-Mesityl-5-methylisoxazol-4-yl)methanol to 3-Mesityl-5-methylisoxazole-4-carbaldehyde

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry, valued for its role in a diverse array of therapeutic agents.[1] The corresponding aldehydes, such as 3-Mesityl-5-methylisoxazole-4-carbaldehyde, are critical intermediates, serving as versatile handles for further molecular elaboration in drug discovery programs.[2] The synthesis of these aldehydes is most commonly achieved through the oxidation of the corresponding primary alcohol, (3-Mesityl-5-methylisoxazol-4-yl)methanol. This transformation, while conceptually simple, requires careful selection of reagents to ensure high yields and chemoselectivity, preventing over-oxidation to the carboxylic acid and preserving the integrity of the isoxazole ring.

This guide provides a detailed overview of suitable reagents for this specific oxidation, offering field-proven insights into reagent selection, reaction mechanisms, and practical execution. We present detailed protocols for the most effective methods, designed to be self-validating systems for researchers, scientists, and drug development professionals.

Reagent Selection: A Comparative Analysis

The oxidation of a primary alcohol on a sterically hindered, electron-rich heterocyclic system demands a reagent that is both mild and efficient. Several classes of oxidants are suitable, each with distinct advantages and operational considerations. The choice of oxidant will depend on factors such as scale, available equipment, and the presence of other sensitive functional groups in the molecule.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temp, 1-3 hExcellent yields, very mild, neutral pH, short reaction times, simple workup.[3][4]Reagent is expensive, potentially explosive (shock/heat sensitive), high molecular weight.[5][6]
Activated Manganese Dioxide (MnO₂) CH₂Cl₂, Hexane, or CHCl₃, RefluxExcellent for activated (allylic/benzylic-like) alcohols, inexpensive, heterogeneous (easy removal).[7][8]Requires large excess (5-20 eq.), activity can be variable, reaction times can be long.[7][9]
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CHigh yields, wide functional group tolerance, very mild.[10][11]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates CO/CO₂ gas.[10][11]
TEMPO-catalyzed (Anelli-Montanari) TEMPO (cat.), NaOCl, KBr, CH₂Cl₂/H₂O, 0 °CCatalytic, inexpensive primary oxidant, highly selective for 1° alcohols, environmentally benign.[12][13]Biphasic reaction requires careful pH control, can be sluggish with some substrates.[12]

For the target substrate, (3-Mesityl-5-methylisoxazol-4-yl)methanol, the alcohol is attached to an electron-rich heterocycle, rendering it "activated" and analogous to a benzylic alcohol. Therefore, both Dess-Martin Periodinane (DMP) and **Activated Manganese Dioxide (MnO₂) ** are highly recommended for their proven efficacy and operational simplicity in such systems.

Mechanism of Action: Dess-Martin Periodinane (DMP)

The Dess-Martin oxidation is prized for its mildness and proceeds under neutral conditions at room temperature.[6] The reaction mechanism involves a ligand exchange followed by a concerted elimination.

Causality of the Mechanism:

  • Ligand Exchange: The alcohol substrate attacks the hypervalent iodine center of the DMP, displacing one of the acetate ligands. This is a rapid and reversible step.[6]

  • Proton Transfer: A proton is transferred from the newly attached alcohol moiety to another acetate ligand, facilitating its departure as acetic acid.

  • Reductive Elimination: The key step is an intramolecular syn-elimination. The acetate ligand abstracts the proton from the carbon bearing the oxygen, leading to the collapse of the intermediate, formation of the aldehyde C=O double bond, and reduction of the iodine(V) center to an iodine(III) species.[3][6] Two equivalents of acetic acid are produced as byproducts.[3]

DMP_Mechanism Dess-Martin Periodinane Oxidation Workflow cluster_workflow Experimental Workflow Start Dissolve Alcohol in CH₂Cl₂ Add_NaHCO3 Add NaHCO₃ (Optional Buffer) Start->Add_NaHCO3 Acid-sensitive substrates Add_DMP Add DMP (Portion-wise) Start->Add_DMP No buffer needed Add_NaHCO3->Add_DMP React Stir at RT (Monitor by TLC) Add_DMP->React Quench Quench with Na₂S₂O₃/NaHCO₃ React->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Aldehyde Purify->Product

Caption: Experimental workflow for DMP oxidation.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard procedures for the oxidation of sensitive primary alcohols.[5][14]

Materials:

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol

  • Dess-Martin Periodinane (DMP, 15 wt. % on silica is safer)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an argon atmosphere, add (3-Mesityl-5-methylisoxazol-4-yl)methanol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Buffering (Optional): For substrates that may be sensitive to the acetic acid byproduct, add solid sodium bicarbonate (2.0-3.0 eq.) to the solution and stir for 5 minutes.[3]

  • DMP Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1–1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or more dichloromethane. Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15-20 minutes until the layers are clear. The Na₂S₂O₃ reduces the iodine byproducts.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-Mesityl-5-methylisoxazole-4-carbaldehyde.

Mechanism of Action: Activated Manganese Dioxide (MnO₂)

Manganese dioxide is a heterogeneous oxidant, meaning the reaction occurs on the surface of the solid MnO₂ particles.[15] It is particularly selective for the oxidation of allylic and benzylic alcohols.[8][16]

Causality of the Mechanism:

  • Adsorption: The alcohol substrate is first adsorbed onto the surface of the activated MnO₂. The efficiency of this step is solvent-dependent, with non-polar solvents like hexane or chloroform being preferred.[17]

  • Radical Formation: The oxidation is believed to proceed via a radical mechanism. A hydrogen atom is abstracted from the alcohol's hydroxyl group, and another from the adjacent carbon, in a concerted or stepwise fashion, facilitated by the manganese center.[15]

  • Desorption: The newly formed aldehyde desorbs from the surface, regenerating the active site for another catalytic cycle (though the MnO₂ itself is consumed stoichiometrically). The stereochemistry of double bonds in allylic systems is typically preserved, suggesting a surface-contained radical process rather than a long-lived free radical intermediate.[15]

MnO2_Workflow Manganese Dioxide Oxidation Workflow cluster_workflow Experimental Workflow Start Suspend Alcohol & Activated MnO₂ in Aprotic Solvent (e.g., CHCl₃) Heat Heat to Reflux (Vigorous Stirring) Start->Heat Monitor Monitor by TLC/GC Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Filter Filter through Celite® to Remove MnO₂ Cool->Filter Wash Wash Filter Cake with Fresh Solvent Filter->Wash Concentrate Concentrate Filtrate Wash->Concentrate Purify Purify (if necessary) Concentrate->Purify

Caption: Experimental workflow for MnO₂ oxidation.

Protocol 2: Activated Manganese Dioxide (MnO₂) Oxidation

This protocol is based on established procedures for the selective oxidation of activated alcohols.[9][18] The quality of the MnO₂ is crucial for success.[7]

Materials:

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂, commercial or freshly prepared)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂, anhydrous)

  • Celite® or a similar filter aid

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add a solution of (3-Mesityl-5-methylisoxazol-4-yl)methanol (1.0 eq.) in a suitable non-polar solvent like chloroform or dichloromethane (approx. 0.05-0.1 M).

  • MnO₂ Addition: To the stirred solution, add activated manganese dioxide (5 to 20 eq. by weight). The exact amount depends on the activity of the MnO₂ and may require optimization.

  • Heating: Heat the suspension to a gentle reflux with vigorous stirring to ensure good contact between the substrate and the heterogeneous reagent.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or GC analysis of small, filtered aliquots of the reaction mixture. Reactions can take anywhere from a few hours to 24 hours depending on the substrate and MnO₂ activity.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filtration: Filter the suspension through a pad of Celite® to remove the MnO₂ and its byproducts. It is critical to wash the filter cake thoroughly with several portions of dichloromethane or ethyl acetate to recover all the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The resulting crude aldehyde is often of high purity. If necessary, it can be further purified by flash chromatography or recrystallization.

Safety and Troubleshooting

  • Dess-Martin Periodinane (DMP):

    • Safety: DMP is shock-sensitive and can be explosive upon heating, especially in its pure form.[19][20] Handle with care, avoid using a metal spatula, and store in a freezer.[21][22] Using DMP supported on silica gel can mitigate this risk. The reaction should be performed in a well-ventilated fume hood.[23]

    • Troubleshooting: Sluggish reactions can often be accelerated by the addition of a small amount of water (1 eq.) to the reaction mixture.[3] If the reaction stalls, adding another small portion of DMP may be necessary.

  • Manganese Dioxide (MnO₂):

    • Safety: MnO₂ is a strong oxidant and should not be mixed with combustible materials.[24] It is a fine powder and should be handled in a fume hood to avoid inhalation.

    • Troubleshooting: The most common issue is low reactivity. The activity of commercial MnO₂ can vary significantly.[8] If a reaction is slow or incomplete, use a fresh batch of "activated" MnO₂ or increase the equivalents used. Ensure the solvent is anhydrous and non-polar.[17]

Conclusion

The selective oxidation of (3-Mesityl-5-methylisoxazol-4-yl)methanol to its aldehyde is a critical transformation for which several reliable methods exist. Dess-Martin Periodinane offers a mild, rapid, and high-yielding route with a simple workup, making it ideal for small-scale and complex molecule synthesis. For larger-scale operations where cost is a factor, activated Manganese Dioxide provides a robust, albeit slower, alternative. The choice between these methods allows researchers to tailor their synthetic strategy based on specific laboratory constraints and project goals, ensuring efficient access to this valuable isoxazole aldehyde intermediate.

References

  • Organic Chemistry Portal. Manganese(IV) oxide. [Link]
  • Organic Syntheses. Dess-Martin periodinane. [Link]
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
  • Patil, S. A., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]
  • Rasheed, S., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
  • Carloni, P., et al. (2004). The reactivity of manganese dioxide towards different substrates in organic solvents. New Journal of Chemistry. [Link]
  • Wikipedia. Dess–Martin oxidation. [Link]
  • Nicolaou, K. C., et al. (2002). Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes. The Journal of Organic Chemistry. [Link]
  • University of Rochester. Synthesis of Dess-Martin-Periodinane. [Link]
  • Barhate, N. B., et al. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Molecules. [Link]
  • Wikipedia. Swern oxidation. [Link]
  • Havare, N., & Kayan, C. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc. [Link]
  • Sigma-Aldrich. Dess–Martin Periodinane. [Link]
  • YouTube. MnO2 oxidation reaction|| solved questions. [Link]
  • Hirano, M., et al. (1998). Chemical Manganese Dioxide (CMD), an Efficient Activated Manganese Dioxide. Application to Oxidation of Benzylic and Allylic Alcohols. Synthetic Communications. [Link]%2C-an-Efficient-Application-Hirano-Yakabe/143522f186c679a6136f04c636f2322071337483)
  • Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry. [Link]
  • Ball, S., et al. (1952). THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. Journal of the American Chemical Society. [Link]
  • NPTEL. Lecture 10 - Dess-Martin periodinane oxidation. [Link]
  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
  • Chemistry Stack Exchange. Method of allylic and benzylic oxidation. [Link]
  • Vedantu. DMP Reagent: Mechanism, Uses & Examples in Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of (3-Mesityl-5-methylisoxazol-4-yl)methanol Analogs

Introduction: Unlocking the Therapeutic Potential of Isoxazole Analogs The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Isoxazole Analogs

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, substituted isoxazoles have emerged as promising modulators of key cellular signaling pathways, often through the inhibition of protein kinases.[3][4] The (3-Mesityl-5-methylisoxazol-4-yl)methanol series of compounds represents a novel class of potential therapeutics. A systematic and rigorous in vitro evaluation is the foundational step in elucidating their mechanism of action, potency, and selectivity, thereby guiding further drug development efforts.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays to characterize the biological activity of (3-Mesityl-5-methylisoxazol-4-yl)methanol analogs. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Part 1: Initial Screening for Biological Activity: Cell Viability Assays

The initial step in characterizing a new compound series is to assess its impact on cell viability. This provides a broad overview of the compound's cytotoxic or cytostatic effects and is crucial for determining the appropriate concentration range for subsequent, more specific assays.[5][6]

Principle of Cell Viability Assays

Multiple methods exist for measuring cell viability, each with its own advantages. Tetrazolium reduction assays (MTT, MTS), resazurin reduction assays, and ATP quantification assays are among the most common.[7][8] These assays rely on the metabolic activity of viable cells to produce a measurable signal (colorimetric, fluorescent, or luminescent), which is proportional to the number of living cells.[7][8]

Protocol 1: Cell Viability Assessment using Resazurin Reduction Assay

This protocol details a cost-effective and sensitive method for determining cell viability.[9]

Materials:

  • Cell line of interest (e.g., A549 lung cancer cells, relevant to some isoxazole studies)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol analogs (dissolved in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Microplate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole analogs in complete medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Resazurin Assay:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Part 2: Target Engagement and Potency Determination: In Vitro Kinase Assays

Given that many isoxazole derivatives exhibit kinase inhibitory activity, a direct assessment of their effect on specific kinases is a critical next step.[3][4] In vitro kinase assays provide a quantitative measure of a compound's potency (IC₅₀) against a purified enzyme.[10]

Workflow for Kinase Inhibitor Characterization

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Initial_Screen Initial Screen (Single Concentration) IC50_Determination IC50 Determination (Dose-Response) Initial_Screen->IC50_Determination Identify 'Hits' MoA_Studies Mechanism of Action (Enzyme Kinetics) IC50_Determination->MoA_Studies Quantify Potency Target_Engagement Target Engagement (e.g., NanoBRET) IC50_Determination->Target_Engagement Select Potent Compounds Downstream_Signaling Downstream Signaling (Western Blot) Target_Engagement->Downstream_Signaling Confirm Intracellular Activity Cellular_Phenotype Cellular Phenotype (Cell Viability) Downstream_Signaling->Cellular_Phenotype Link Target to Effect

Caption: Workflow for in vitro characterization of kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Luminescent)

This protocol describes a common method for measuring kinase activity based on the quantification of ATP remaining after the kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA)[10]

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol analogs in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations or vehicle control (DMSO).

      • Enzyme solution.

    • Gently mix and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation:

    • Prepare a solution of substrate and ATP in the assay buffer.

    • Add the substrate/ATP solution to all wells to start the kinase reaction.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes). The reaction should be within the linear range.

  • Signal Detection:

    • Add the ATP detection reagent to each well. This reagent will lyse any cells (if it's a cell-based assay) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.[8]

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data: Set the activity of the uninhibited control (enzyme + substrate + vehicle) to 100% and the control with no enzyme to 0%.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

ParameterDescriptionTypical Value
Enzyme Conc. Concentration of the purified kinase.1-10 nM
Substrate Conc. Concentration of the peptide/protein substrate.At or near Km
ATP Conc. Concentration of ATP.At or near Km
IC₅₀ Concentration of inhibitor for 50% inhibition.Varies
Table 1: Typical Parameters for In Vitro Kinase Assays

Part 3: Elucidating the Mechanism of Action: Cellular Signaling Analysis

After confirming direct target inhibition, it is essential to determine if the compound affects the target's signaling pathway within a cellular context.[12] Western blotting is a cornerstone technique for this purpose, allowing for the analysis of protein expression and post-translational modifications, such as phosphorylation.[13][14][15]

Signaling Pathway Analysis Workflow

G Cell_Culture 1. Cell Culture & Treatment (with isoxazole analog) Lysis 2. Cell Lysis (Protein Extraction) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (Prevent non-specific binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Step-by-step workflow for Western Blot analysis.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol outlines the steps to assess the phosphorylation status of a downstream substrate of the target kinase, providing evidence of target engagement and pathway modulation in cells.

Materials:

  • Cells treated with (3-Mesityl-5-methylisoxazol-4-yl)methanol analogs

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagents (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀ from the cell viability assay) for a specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[13]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C, diluted in blocking buffer.[13]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with an antibody for the total protein (e.g., anti-STAT3) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Compound Concentrationp-STAT3 (Normalized Intensity)Total STAT3 (Normalized Intensity)β-actin (Normalized Intensity)
Vehicle (0 µM) 1.001.021.00
Analog A (1 µM) 0.450.981.01
Analog A (5 µM) 0.121.010.99
Analog B (1 µM) 0.880.991.00
Analog B (5 µM) 0.551.031.01
Table 2: Example Data from a Western Blot Experiment

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of (3-Mesityl-5-methylisoxazol-4-yl)methanol analogs. By systematically assessing cell viability, direct enzyme inhibition, and cellular pathway modulation, researchers can build a comprehensive profile of these novel compounds. The data generated will be instrumental in identifying promising lead candidates, understanding their mechanism of action, and guiding subsequent optimization and preclinical development. It is recommended to expand upon these initial findings with broader kinase profiling panels to assess selectivity and off-target effects, further solidifying the therapeutic potential of this promising chemical series.

References

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. JoVE. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • In Vitro Selection of a DNA-Templated Small-Molecule Library Reveals a Class of Macrocyclic Kinase Inhibitors. Journal of the American Chemical Society. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

  • Rapid and Accessible ELISA Based Enzyme Kinetics Assay for Identifying Regulators of cGAS Activity. Protocols.io. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Link. [Link]

  • In Vitro Enzyme Assay Techniques. Scribd. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Synthesis of Novel N-Alkyl-3-mesityl-5-methyl-4,5-dihydro-isoxazole-5-carboxamide Molecules: In Vitro Antimicrobial, Antimalarial Evaluation, and In Silico Prediction Studies. ResearchGate. [Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC. [Link]

  • Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Wiley Online Library. [Link]

  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific kinetic and chemoselective challenges encountered during the synthesis of (3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific kinetic and chemoselective challenges encountered during the synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol.

This guide bypasses generic advice, focusing instead on the causality behind reaction failures. The construction of the sterically hindered isoxazole core and the subsequent selective reduction of the C4-ester demand precise control. Below, you will find mechanistic explanations, quantitative data, and self-validating protocols to ensure high-yield isolation.

Part 1: Mechanistic Workflow

SynthesisWorkflow Aldehyde Mesitylaldehyde (Starting Material) Oxime Mesityl Aldoxime (Intermediate 1) Aldehyde->Oxime NH2OH·HCl Base NitrileOxide Mesityl Nitrile Oxide (Reactive Dipole) Oxime->NitrileOxide NaCl/Oxone or NCS/Base Cycloadduct Ethyl 3-mesityl-5-methylisoxazole- 4-carboxylate (Ester) NitrileOxide->Cycloadduct Ethyl Acetoacetate Base (1,3-DP) Target (3-Mesityl-5-methylisoxazol- 4-yl)methanol (Target) Cycloadduct->Target DIBAL-H -78°C to 0°C

Fig 1. Mechanistic workflow for the synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is the yield of my 1,3-dipolar cycloaddition consistently below 40%, and why am I isolating significant amounts of a crystalline byproduct? A1: The crystalline byproduct is likely the furoxan dimer of mesityl nitrile oxide. The mesityl group (2,4,6-trimethylphenyl) provides significant steric shielding at the reacting carbon center. While this steric bulk stabilizes the nitrile oxide (1)[1], it also severely retards the rate of the 1,3-dipolar cycloaddition with your dipolarophile. When the cycloaddition is slow, the nitrile oxide undergoes self-dimerization.

  • Causality & Solution: To suppress dimerization, you must maintain a low steady-state concentration of the reactive dipole. Do not isolate the nitrile oxide. Instead, generate it in situ from mesityl aldoxime using a mild oxidant system such as NaCl/Oxone (2)[2] or N-chlorosuccinimide (NCS) followed by the slow addition of a weak base. This ensures the nitrile oxide reacts with the excess dipolarophile immediately upon formation.

Q2: I am using an alkyne as the dipolarophile, but I am getting a mixture of regioisomers. How can I ensure exclusive formation of the 3,5-disubstituted isoxazole core? A2: Uncatalyzed thermal 1,3-dipolar cycloadditions are governed by HOMO-LUMO interactions, which often lead to poor regioselectivity (mixtures of 3,4- and 3,5-disubstituted products) when the electronic biases of the dipole and dipolarophile are mismatched.

  • Causality & Solution: To achieve complete regiocontrol, pivot to a Copper(I)-catalyzed cycloaddition (3)[3]. The Cu(I) catalyst forms a copper acetylide intermediate with terminal alkynes, dictating a highly regioselective annulation. Alternatively, bypass the alkyne entirely and use a β -dicarbonyl compound like ethyl acetoacetate. The condensation of the nitrile oxide with the enolate of ethyl acetoacetate inherently forces the correct regiochemistry, followed by the elimination of water to aromatize the ring.

Q3: During the final reduction of ethyl 3-mesityl-5-methylisoxazole-4-carboxylate to the methanol, my LC-MS shows ring-cleavage products. What is going wrong? A3: The isoxazole N-O bond is highly susceptible to reductive cleavage, especially under forcing conditions or prolonged exposure to aggressive hydride donors like Lithium Aluminum Hydride (LiAlH 4​ ).

  • Causality & Solution: If you use LiAlH 4​ at room temperature, the hydride will attack the N-O bond, leading to ring-opened enamino-ketones. You must use a milder, electrophilic reducing agent like Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C). DIBAL-H coordinates specifically to the ester carbonyl oxygen, delivering the hydride intramolecularly without engaging the heteroaromatic ring.

Part 3: Quantitative Data Summaries

Table 1: Optimization of 1,3-Dipolar Cycloaddition (Mesityl Nitrile Oxide + Dipolarophile)

MethodReagents / ConditionsRegioselectivity (3,5 : 3,4)Dimerization (%)Yield (%)
Thermal (Isolated Dipole)Toluene, 80 °C, 12 h3:1>30%35-40%
Cu(I)-CatalyzedCuI (5 mol%), NEt 3​ , RT>99:1<5%85-90%
In situ GenerationNaCl/Oxone, DMF, RT(Dictated by enolate)<10%75-82%

Table 2: Chemoselectivity in Ester Reduction (Ethyl 3-mesityl-5-methylisoxazole-4-carboxylate)

Reducing AgentSolvent & TempReaction TimeRing Cleavage (%)Yield of Methanol (%)
LiAlH 4​ THF, 0 °C to RT2 h45%30%
NaBH 4​ / MeOHMeOH, 65 °C18 h<5%15% (Incomplete)
DIBAL-H (3.0 eq) DCM, -78 °C to 0 °C 3 h <2% 92%

Part 4: Self-Validating Experimental Protocols

Protocol A: In Situ Cycloaddition to Ethyl 3-mesityl-5-methylisoxazole-4-carboxylate
  • Preparation: In an oven-dried, argon-purged flask, dissolve mesityl aldoxime (1.0 eq) and ethyl acetoacetate (1.5 eq) in anhydrous DMF (0.2 M).

  • Activation: Add N-chlorosuccinimide (NCS, 1.1 eq) in small portions at 0 °C.

    • Self-Validation Check 1: The solution will turn slightly yellow. Monitor by TLC (Hexanes/EtOAc 4:1); the oxime spot should convert entirely to a higher R f​ spot (hydroximoyl chloride) within 1 hour.

  • Cycloaddition: Dilute the mixture with additional DMF and cool to 0 °C. Add triethylamine (1.5 eq) dropwise via syringe pump over 2 hours.

    • Causality: Slow addition keeps the steady-state concentration of the nitrile oxide low, preventing furoxan dimerization.

    • Self-Validation Check 2: A white precipitate (Et 3​ N·HCl) will immediately form upon addition, confirming the elimination of HCl and the generation of the dipole.

  • Workup: Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

Protocol B: Chemoselective Reduction to (3-Mesityl-5-methylisoxazol-4-yl)methanol
  • Preparation: Dissolve the purified ester from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add DIBAL-H (1.0 M in DCM, 3.0 eq) dropwise down the side of the flask.

    • Causality: 3.0 equivalents are required (1 eq to coordinate the isoxazole nitrogen/oxygen, 2 eq for the reduction of the ester to the alcohol).

    • Self-Validation Check 1: Monitor the internal temperature; the addition must be slow enough to prevent temperature spikes above -70 °C, which triggers ring cleavage.

  • Monitoring: Stir at -78 °C for 1 hour, then warm to 0 °C for 2 hours.

    • Self-Validation Check 2: Quench a 50 μ L aliquot into EtOAc/1M HCl and check by TLC. The starting material (UV active) should be completely consumed, replaced by a lower R f​ , strongly UV-active spot (the alcohol).

  • Fieser-Type Quench: Dilute with DCM, cool to 0 °C, and carefully add 1M Rochelle's salt (sodium potassium tartrate) solution. Stir vigorously for 2 hours until the two phases separate cleanly.

    • Causality: Rochelle's salt chelates the aluminum salts, breaking up the stubborn emulsion and ensuring high recovery of the product.

  • Isolation: Extract the aqueous layer with DCM, dry the combined organics over MgSO 4​ , and concentrate in vacuo to yield the target methanol as a white solid.

References

  • Title: Thermodynamic, Kinetic, and Mechanistic Study of Oxygen Atom Transfer from Mesityl Nitrile Oxide to Phosphines and to a Terminal Metal Phosphido Complex Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: Organic Letters - ACS Publications URL: [Link]

  • Title: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Strategies for (3-Mesityl-5-methylisoxazol-4-yl)methanol Reactions

Welcome to the technical support guide for overcoming challenges in the chemical modification of (3-Mesityl-5-methylisoxazol-4-yl)methanol. This document is designed for researchers, medicinal chemists, and process devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for overcoming challenges in the chemical modification of (3-Mesityl-5-methylisoxazol-4-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically demanding building block. The bulky mesityl group, with its two ortho-methyl substituents, significantly shields the adjacent isoxazole ring and the C4-methanol, often leading to low reaction yields or complete reaction failure under standard conditions.

This guide provides a series of troubleshooting questions and detailed, field-proven protocols to help you navigate these synthetic hurdles. We will explore the root cause of the steric hindrance and offer robust solutions for common transformations like esterification and etherification.

Understanding the Challenge: The Impact of the Mesityl Group

The primary obstacle in reactions involving (3-Mesityl-5-methylisoxazol-4-yl)methanol is the severe steric congestion around the C4-hydroxymethyl group. The two ortho-methyl groups of the mesityl substituent at the C3 position effectively "flank" the C4 position, creating a narrow pocket that hinders the approach of reagents.

Mitsunobu_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Ether Synthesis Goal reagents Dissolve Substrate, Alcohol Partner, & PPh3 in anhydrous THF start->reagents cool Cool reaction mixture to 0 °C reagents->cool add_dead Add DEAD or DIAD dropwise cool->add_dead react Stir 12-24h at RT, monitor reaction add_dead->react workup Concentrate & Purify via Chromatography react->workup product Isolated Ether Product workup->product

Troubleshooting

Optimizing recrystallization solvents for (3-Mesityl-5-methylisoxazol-4-yl)methanol purification

Welcome to the technical support guide for the purification of (3-Mesityl-5-methylisoxazol-4-yl)methanol via recrystallization. This document provides practical, in-depth guidance for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of (3-Mesityl-5-methylisoxazol-4-yl)methanol via recrystallization. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals to overcome common challenges and systematically optimize purification protocols. The content is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing (3-Mesityl-5-methylisoxazol-4-yl)methanol?

The primary goal is to purify the solid compound. Recrystallization is a crucial technique in pharmaceutical and chemical development for removing impurities from a desired solid product.[1][2] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure compound in a minimal amount of a hot, appropriate solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[4] This is critical for ensuring the purity, stability, and desired polymorphic form of active pharmaceutical ingredients (APIs).[5]

Q2: What are the ideal properties of a recrystallization solvent for this specific compound?

Based on the structure of (3-Mesityl-5-methylisoxazol-4-yl)methanol, which contains a large non-polar mesityl group and a polar hydroxymethyl group, an ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures and low solubility at room or cold temperatures. This temperature-dependent solubility is the most critical factor for good recovery.[6][7]

  • A polarity that is moderately matched to the solute. The principle of "like dissolves like" suggests that solvents and solutes with similar polarities are more likely to be soluble in one another.[3] Given the mixed polarity of your compound, moderately polar solvents (e.g., ethanol, isopropanol, acetone) or a two-solvent system (e.g., toluene/hexane, ethanol/water) are excellent starting points.[8]

  • A boiling point lower than the melting point of the compound. This prevents the compound from "oiling out"—separating as a liquid instead of crystallizing.[9]

  • Inertness: The solvent must not react with the compound.[10]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[9]

Q3: How do I choose between a single-solvent and a two-solvent (solvent/anti-solvent) system?

You should start by screening single solvents. A single-solvent system is simpler and often preferred if a suitable solvent can be found. However, if no single solvent provides the ideal solubility profile (sparingly soluble cold, very soluble hot), a two-solvent system is an excellent alternative.[9]

  • Use a single-solvent system when: You find a solvent that dissolves your compound completely when hot but provides poor solubility when cold, allowing for high recovery.

  • Use a two-solvent system when: Your compound is either too soluble in one solvent (even when cold) or too insoluble in another (even when hot). In this method, you dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. The two solvents must be miscible.[9][11] A gentle reheat to clarify the solution followed by slow cooling will then induce crystallization.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you might encounter during the purification of (3-Mesityl-5-methylisoxazol-4-yl)methanol.

Q4: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[12][13] This typically happens when a supersaturated solution is cooled to a temperature that is above the melting point of the solute, or when the supersaturation level is extremely high.[14][15] The resulting oil can trap impurities, leading to poor purification.[16]

Causality & Solutions:

  • High Solute Concentration: The concentration of your compound in the hot solvent may be too high.

    • Solution: Reheat the mixture until the oil redissolves and add more solvent (10-20% additional volume) to lower the saturation point. Allow it to cool slowly again.[17]

  • Cooling Too Rapidly: Rapid cooling can lead to high supersaturation, favoring oil formation.

    • Solution: Allow the solution to cool to room temperature slowly and without disturbance before moving it to an ice bath. Insulating the flask can help.

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your compound-impurity mixture.

    • Solution: Select a solvent with a lower boiling point.

  • Impurities Depressing Melting Point: The presence of significant impurities can lower the melting point of your compound, making it more prone to oiling out.

    • Solution: Try a different solvent system that may better exclude the specific impurities present. Sometimes, seeding the solution with a pure crystal just below the boiling point can encourage crystallization over oiling.[18]

Q5: I see no crystal formation even after the solution has cooled completely. What should I do?

A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process (the initial formation of crystals) has been inhibited.[5]

Causality & Solutions:

  • Excess Solvent: This is the most common cause. Too much solvent was used, and the compound remains soluble even at low temperatures.[19]

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 25-50% of the volume) to increase the concentration. Allow it to cool again.[19]

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[20][21]

    • Solution 2 (Seeding): Add a tiny "seed crystal" of the pure compound to the solution. This provides a template for further crystal growth.[21]

  • Solution Cooled Too Quickly: While very rapid cooling can cause oiling out, sometimes a solution can become a stable supersaturated solution without crystallizing if cooled too fast.

    • Solution: Reheat to dissolve, and allow for slower, more gradual cooling.

Q6: My final yield is very low. What are the likely causes?

A: A low yield means a significant portion of your compound was not recovered.

Causality & Solutions:

  • Too Much Solvent: As with a failure to crystallize, using too much solvent will keep a large amount of your product dissolved in the mother liquor.[22]

    • Solution: In future runs, use the absolute minimum amount of hot solvent required to fully dissolve the compound. You can attempt to recover more product from your current mother liquor by evaporating some solvent and re-cooling.

  • Premature Crystallization: If the compound crystallizes during a hot gravity filtration step (used to remove insoluble impurities), you will lose product on the filter paper.

    • Solution: Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent (5-10%) to ensure the compound stays in solution during this step.[9] You can then boil off the excess solvent before cooling.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[22]

Q7: The purity of my recrystallized product has not improved. What should I try next?

A: If purity does not improve, it indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent system, causing them to co-crystallize.[23]

Causality & Solutions:

  • Poor Solvent Choice: The solvent is treating the impurity and the product almost identically.

    • Solution: A different solvent or solvent system is required. The ideal solvent is one where the impurity is either highly soluble at all temperatures (so it stays in the mother liquor) or completely insoluble at all temperatures (so it can be filtered off while hot).[6] Re-run the solvent screening protocol (Protocol 1) with a wider range of solvents of varying polarities.

  • Rapid Crystal Growth: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[17]

    • Solution: Ensure slow, undisturbed cooling to allow for the selective process of crystal formation. Larger, well-formed crystals are typically purer.

Visualized Workflows and Data

Solvent Selection Decision Tree

This diagram outlines the logical steps for selecting an appropriate solvent system.

SolventSelection start Start with Crude (3-Mesityl-5-methylisoxazol-4-yl)methanol test_rt Test Solubility in Solvent at Room Temp start->test_rt test_hot Heat to Boiling. Does it Dissolve? test_rt->test_hot Insoluble or Slightly Soluble bad_solvent1 REJECT (Too Soluble) test_rt->bad_solvent1 Soluble cool Cool to Room Temp & then in Ice Bath test_hot->cool Soluble bad_solvent2 REJECT (Insoluble) test_hot->bad_solvent2 Insoluble crystals Do Crystals Form? cool->crystals good_solvent GOOD Single Solvent crystals->good_solvent Yes bad_solvent3 REJECT (Poor Recovery) crystals->bad_solvent3 No try_two_solvent Consider for Two-Solvent System bad_solvent1->try_two_solvent Use as 'Good' Solvent bad_solvent2->try_two_solvent Use as 'Anti-solvent' Troubleshooting start Recrystallization Fails issue What is the issue? start->issue oiling Compound Oiled Out issue->oiling Oiling no_xtal No Crystals Formed issue->no_xtal No Crystals low_yield Yield is Very Low issue->low_yield Low Yield sol_oil1 Reheat & Add More Solvent oiling->sol_oil1 sol_oil2 Cool Slower oiling->sol_oil2 sol_oil3 Change to a Lower-Boiling Solvent oiling->sol_oil3 sol_no_xtal1 Boil Off Some Solvent no_xtal->sol_no_xtal1 sol_no_xtal2 Scratch Flask with Glass Rod no_xtal->sol_no_xtal2 sol_no_xtal3 Add a Seed Crystal no_xtal->sol_no_xtal3 sol_low_yield1 Use Less Solvent in Next Attempt low_yield->sol_low_yield1 sol_low_yield2 Ensure Hot Filtration Apparatus is Pre-heated low_yield->sol_low_yield2 sol_low_yield3 Wash Crystals with Minimal Ice-Cold Solvent low_yield->sol_low_yield3

Caption: Troubleshooting guide for common recrystallization failures.

Table 1: Properties of Common Recrystallization Solvents

This table provides data to guide initial solvent selection. The polarity index is a relative measure of a solvent's polarity. [24]

Solvent Boiling Point (°C) Polarity Index (P') Likely Utility for (3-Mesityl-5-methylisoxazol-4-yl)methanol
Water 100.0 10.2 Low: Likely too polar. Possible anti-solvent with alcohols.
Methanol 65.0 5.1 High: Good starting point for single-solvent system.
Ethanol 78.0 4.3 High: Excellent starting point for single-solvent system.
Isopropanol (IPA) 82.0 3.9 High: Good starting point, slightly less polar than ethanol.
Acetone 56.0 5.1 Moderate: May be too strong a solvent. Low boiling point is a drawback.
Ethyl Acetate 77.0 4.4 High: Good choice for moderately polar compounds.
Dichloromethane (DCM) 40.0 3.1 Low: Likely a good solvent, but very low boiling point limits the temperature gradient.
Toluene 111.0 2.4 High: Good "good" solvent for a two-solvent system.

| Hexane / Heptane | 69.0 / 98.0 | 0.1 | High: Excellent as an anti-solvent ("bad" solvent) with more polar solvents like Toluene or Ethyl Acetate. |

Data compiled from multiple sources.[24][25]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Place ~20-30 mg of your crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (start with 0.5 mL). Agitate the tube. Record if the solid dissolves completely. If it does, that solvent is likely too good and should be rejected for single-solvent use but noted as a potential "good" solvent for a two-solvent pair. [26][27]3. Hot Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath towards the solvent's boiling point. [11]4. Dissolution: Continue adding the hot solvent in small portions (0.2-0.3 mL) until the solid just dissolves. Record the approximate volume. If a large volume is required, the solvent is likely too poor.

  • Cooling: Remove the tubes that showed complete dissolution from the heat and allow them to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes. Observe the quantity and quality of the crystals formed. A solvent that produces a large volume of fine crystals is an excellent candidate. [26] Protocol 2: Single-Solvent Recrystallization

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the flask on a hot plate to a gentle boil while stirring.

  • Saturation: Continue adding small portions of hot solvent until the compound is completely dissolved. 3. Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to a boil for a few minutes. [28]4. Hot Filtration (Optional): If charcoal or insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. [9]5. Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation. [4]6. Collection: Collect the crystals by vacuum filtration using a Büchner funnel. [9]7. Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely, either air-drying on the filter or in a vacuum oven. [22]

References

  • Department of Chemistry, University of Calgary. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Syrris. (2024, October 22). Crystallization in drug development. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]

  • University of Reading. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Taho, F., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Simon, L. L., et al. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Moreno, M. A. G., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Rowan Digital Works. Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Singh, A. M., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ChemEd X. (n.d.). Inducing Crystallization by Nucleation. Retrieved from [Link]

  • Journal of Chemical Education. (1974). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of South Alabama. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • University of California, Davis. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Michigan State University. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • de Faria, A. R., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives. Retrieved from [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Liu, Y., et al. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Retrieved from [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of (3-Mesityl-5-methylisoxazol-4-yl)methanol

An Application Scientist's Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support center for (3-Mesityl-5-methylisoxazol-4-yl)methanol. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for (3-Mesityl-5-methylisoxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As Senior Application Scientists, we understand that overcoming solubility issues is a critical step in advancing your research, from initial in vitro screening to preclinical formulation development. This resource provides in-depth, question-and-answer-based troubleshooting, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (3-Mesityl-5-methylisoxazol-4-yl)methanol in my aqueous buffer. Why is its solubility so low?

A1: The poor aqueous solubility of (3-Mesityl-5-methylisoxazol-4-yl)methanol is a direct consequence of its molecular structure. The molecule possesses a large, non-polar mesityl group (a trimethylbenzene ring). This bulky, hydrophobic moiety dominates the physicochemical properties of the compound, making it highly lipophilic ("fat-loving") and resistant to dissolving in water.

While the molecule also contains a polar hydroxyl (-CH2OH) group and an isoxazole ring , which can participate in hydrogen bonding, their contribution is insufficient to overcome the overwhelming effect of the mesityl group. This structural imbalance results in a molecule that preferentially partitions into non-polar environments over aqueous media, a classic characteristic of compounds often categorized as Biopharmaceutics Classification System (BCS) Class II agents (low solubility, high permeability).[1]

cluster_molecule (3-Mesityl-5-methylisoxazol-4-yl)methanol Structure cluster_key Key Structural Features node_structure hydrophobic_key Hydrophobic Region (Mesityl Group) Significantly reduces aqueous solubility hydrophilic_key Hydrophilic Region (Hydroxyl Group) Provides minimal solubility enhancement

Fig. 1: Structural analysis of the compound's solubility.
Q2: Can I improve the solubility by adjusting the pH of my buffer?

A2: Adjusting pH is a common and effective technique for ionizable drugs, but it offers limited benefits and carries specific risks for this compound.[2] The isoxazole ring is weakly basic and can be protonated under strongly acidic conditions (e.g., pH 1-2), which may lead to a marginal increase in solubility.

However, a significant risk lies in alkaline conditions. The isoxazole ring can be susceptible to base-catalyzed hydrolytic ring opening, leading to chemical degradation of your compound.[3] This is particularly problematic at elevated temperatures. Therefore, while modest pH adjustments can be explored, it is crucial to first assess the compound's stability across the pH range you intend to use.

Experimental Protocol: pH-Dependent Solubility & Stability Assessment

  • Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2; citrate buffers for pH 3-6; phosphate buffers for pH 6.8-8.0; borate buffer for pH > 8.0).

  • Equilibration: Add an excess amount of the solid compound to a small volume of each buffer in separate vials.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Stability Check: Concurrently, analyze the supernatant for the appearance of degradation products to assess stability at each pH.[3]

Data Interpretation Table

pHExpected SolubilityStability ConcernRecommendation
1.2Potentially Slight IncreaseGenerally StableViable for simulating gastric conditions.
3.0 - 6.0LowGenerally StableUnlikely to provide significant solubility enhancement.
7.4Very LowPotential for slow degradation at 37°C[3]Use with caution for cell-based assays; prepare fresh.
> 8.0Very LowHigh risk of isoxazole ring-opening[3]Not Recommended.
Q3: What co-solvents can I use to prepare a concentrated stock solution for in vitro assays?

A3: Using a water-miscible organic co-solvent is the most straightforward method for preparing a stock solution.[4] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy required to dissolve a hydrophobic solute.[5][]

For (3-Mesityl-5-methylisoxazol-4-yl)methanol, the following co-solvents are recommended for initial screening:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • N,N-Dimethylformamide (DMF)

Causality Behind the Choice: The key is to select a co-solvent that is miscible with water and has a high capacity to dissolve the compound. However, the primary challenge with co-solvents is that the compound may precipitate when the stock solution is diluted into your final aqueous assay buffer. This is a critical self-validating check; if you see a precipitate, your working solution is not fully dissolved.

start Start: Need to Solubilize Compound select_cosolvent Select Co-solvent (e.g., DMSO, EtOH, PEG 400) start->select_cosolvent prepare_stock Prepare Concentrated Stock (e.g., 10-50 mM) select_cosolvent->prepare_stock dilute Dilute Stock into Aqueous Assay Buffer prepare_stock->dilute observe Observe for Precipitation dilute->observe success Success: Compound is Solubilized in Final Working Solution observe->success No fail Failure: Precipitation Occurs observe->fail Yes troubleshoot Troubleshoot: 1. Lower final concentration 2. Increase co-solvent % (check tolerance) 3. Add a surfactant (See Q4) fail->troubleshoot

Fig. 2: Workflow for using co-solvents.

Protocol: Co-solvent Screening and Use

  • Solubility Test: Determine the maximum solubility in 100% of each candidate co-solvent.

  • Stock Preparation: Prepare a high-concentration stock (e.g., 20 mM) in the best co-solvent.

  • Dilution Test: Perform a serial dilution of the stock into your final aqueous buffer (e.g., PBS, cell culture media). Visually inspect for any signs of precipitation (cloudiness, Tyndall effect).

  • Optimization: If precipitation occurs, the final concentration is above the solubility limit in that co-solvent/buffer mixture. You must either lower the final concentration or consider a different solubilization strategy. Crucially, ensure the final percentage of the co-solvent is compatible with and non-toxic to your experimental system (e.g., <0.5% DMSO for many cell lines).

Q4: My compound precipitates from its DMSO stock upon dilution. How can I prevent this for in vitro or preclinical studies?

A4: This is a classic solubility problem where the "kinetic solubility" is exceeded upon dilution. Two excellent formulation strategies to overcome this are using surfactants or cyclodextrins .

Option 1: Surfactant-Based Formulations (Micellar Solubilization)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively creating a stable aqueous dispersion.[7][8] This approach is widely used to enhance the apparent solubility of hydrophobic compounds.[9]

  • Recommended Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.[10]

  • Mechanism: The mesityl group of your compound partitions into the hydrophobic core of the micelle, while the hydrophilic shell of the micelle interacts with the aqueous environment, keeping the entire complex in solution.

  • Best For: In vitro assays and early-stage in vivo formulations.

Option 2: Cyclodextrin-Based Formulations (Inclusion Complexation)

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[11][12] They can form an "inclusion complex" by encapsulating a poorly soluble "guest" molecule, like yours, within their cavity.[13] This complex has significantly improved aqueous solubility.[14][15]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). These derivatives are preferred over native β-cyclodextrin due to their superior solubility and safety profiles.[15][16]

  • Mechanism: The hydrophobic mesityl group of your compound fits snugly into the non-polar cavity of the cyclodextrin, while the polar exterior of the cyclodextrin ensures the complex remains dissolved in water.

  • Best For: Formulations for in vivo studies, particularly for parenteral administration.

cluster_cyclo Cyclodextrin Inclusion Complex node_cyclo

Fig. 3: Encapsulation within a cyclodextrin.

Protocol: Preparation of a Cyclodextrin Formulation

  • Molar Ratio Determination: Start by evaluating different molar ratios of drug-to-cyclodextrin (e.g., 1:1, 1:2, 1:5).

  • Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20% w/v HP-β-CD in water).

  • Complexation: Slowly add the powdered compound to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue stirring at room temperature for 24-48 hours. Gentle heating or sonication can sometimes accelerate the process, but monitor for drug degradation.

  • Clarification: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved drug.

  • Quantification: Analyze the filtrate via a validated method (e.g., HPLC-UV) to determine the final concentration and thus the solubility enhancement.

Q5: I am working on an oral solid dosage form. What advanced strategies should I consider for long-term development?

A5: For solid oral dosage forms, the goal is to enhance not just solubility but also the dissolution rate in the gastrointestinal tract. Two leading advanced strategies are amorphous solid dispersions and nanoparticle engineering.[17]

  • Amorphous Solid Dispersions (ASDs): This technique involves converting the drug from its low-energy, stable crystalline form into a high-energy amorphous state, molecularly dispersed within a polymer matrix.[18][19] The amorphous form has a much higher apparent solubility and faster dissolution rate than the crystalline form.[20]

    • Mechanism: The energy barrier for dissolution is significantly lowered because no crystal lattice energy needs to be overcome. The polymer carrier helps to stabilize the amorphous drug and prevent recrystallization.[19]

    • Common Polymers: Polyvinylpyrrolidone/vinyl acetate (PVPVA), hydroxypropyl methylcellulose acetate succinate (HPMCAS).[21][22]

    • Preparation: Typically prepared using techniques like spray drying or hot-melt extrusion.

  • Nanoparticle Engineering (Nanosuspensions): This strategy focuses on reducing the particle size of the drug to the nanometer range (typically < 500 nm).[23][24] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a much faster dissolution velocity.[25][26]

    • Mechanism: The increased surface-area-to-volume ratio leads to a faster rate of dissolution.[25]

    • Preparation: Prepared using top-down methods (e.g., wet-bead milling) or bottom-up methods (e.g., precipitation).[25] The resulting nanoparticles are stabilized with surfactants or polymers to prevent aggregation.[23]

Comparison of Solubilization Strategies

StrategyMechanism of ActionComplexityBest Application
pH Adjustment Increases fraction of ionized (more soluble) species.[27]LowIn vitro screening (with stability confirmation).
Co-solvents Reduces solvent polarity.[]LowPreparing concentrated stocks for in vitro use.
Surfactants Micellar encapsulation of the hydrophobic drug.[8]ModerateIn vitro and early in vivo liquid formulations.
Cyclodextrins Forms a water-soluble inclusion complex.[15]ModerateIn vivo formulations, especially parenteral.
Solid Dispersions Creates a high-energy amorphous form of the drug.[18][19]HighDevelopment of oral solid dosage forms (tablets/capsules).
Nanosuspensions Increases surface area, leading to faster dissolution.[25][26]HighOral and parenteral formulations; high drug loading.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). Pharma Focus Asia. [Link]

  • Nano-Size Engineering Solutions for Poorly Soluble Compounds: A CRDMO Perspective. (n.d.). Ascendia Pharma. [Link]

  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2004). PubMed. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? (n.d.). National Center for Biotechnology Information. [Link]

  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2004). Taylor & Francis Online. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]

  • SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. [Link]

  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Cyclodextrins used as excipients. (2017). European Medicines Agency. [Link]

  • Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. (n.d.). Dove Press. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science. [Link]

  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2025). ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. (n.d.). National Center for Biotechnology Information. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). National Center for Biotechnology Information. [Link]

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? (2026). Eureka by PatSnap. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). MDPI. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Asian Journal of Pharmaceutics. [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025). MDPI. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Solubility of aromatic compounds in mixed solvents. (n.d.). ProQuest. [Link]

  • Solubilization of naphthalene and cosolvent property. (n.d.). Oxford Academic. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • [3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOL-4-YL]METHANOL. (n.d.). NextSDS. [Link]

  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. [Link]

  • Solubility Properties of Methanol in Organic Solvents. (n.d.). ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar. [Link]

Sources

Troubleshooting

Preventing thermal degradation of (3-Mesityl-5-methylisoxazol-4-yl)methanol during storage

Introduction Welcome to the technical support guide for (3-Mesityl-5-methylisoxazol-4-yl)methanol. This document is intended for researchers, scientists, and professionals in drug development who are working with this an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for (3-Mesityl-5-methylisoxazol-4-yl)methanol. This document is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related isoxazole derivatives. Isoxazoles are a critical class of heterocyclic compounds in medicinal chemistry, known for their broad biological activities.[1][2][3][4][5] However, the functional complexity of molecules like (3-Mesityl-5-methylisoxazol-4-yl)methanol, which combines a sterically hindered aromatic group with a reactive primary alcohol on a potentially labile isoxazole core, presents unique stability challenges.

This guide provides in-depth, experience-based answers to common questions regarding the storage and handling of this compound, with a focus on preventing thermal degradation. The advice herein is grounded in established principles of organic chemistry and is supported by scientific literature.

Frequently Asked Questions (FAQs)

Q1: I'm storing (3-Mesityl-5-methylisoxazol-4-yl)methanol as a solid. What are the optimal conditions to prevent degradation?

A1: Proper storage of solid (3-Mesityl-5-methylisoxazol-4-yl)methanol is crucial for maintaining its integrity. The primary concerns are thermal stress, oxidation, and exposure to moisture and light.

Recommended Storage Conditions for Solid Compound:

ParameterRecommendationRationale
Temperature -20°C to 4°CLower temperatures significantly reduce the rate of potential degradation pathways, including both isoxazole ring cleavage and oxidation of the methanol group.
Atmosphere Inert Gas (Argon or Nitrogen)The primary alcohol moiety is susceptible to oxidation.[6][7] Storing under an inert atmosphere minimizes contact with atmospheric oxygen, thus preventing oxidation to the corresponding aldehyde or carboxylic acid.[8]
Container Amber Glass Vial with Secure CapAmber glass protects the compound from light, which can catalyze degradation. A tightly sealed cap prevents moisture ingress.
Desiccation Store in a desiccatorAlthough the compound is not exceptionally hygroscopic, minimizing moisture prevents potential hydrolysis or catalysis of degradation pathways.

Causality Insight: The bulky mesityl group provides some steric protection to the isoxazole ring, but the primary alcohol (-CH2OH) remains an exposed and reactive site. Oxidation is a common degradation pathway for primary alcohols, often catalyzed by light, trace metals, or atmospheric oxygen.[6][9]

Q2: What are the primary thermal degradation pathways I should be concerned about?

A2: Based on the structure of (3-Mesityl-5-methylisoxazol-4-yl)methanol, there are two principal thermal degradation pathways to consider:

  • Oxidation of the Methanol Group: The primary alcohol is the most likely site of initial degradation. It can be oxidized first to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by heat and the presence of oxygen.[6][10]

  • Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently weak and can be cleaved under thermal stress.[11] Pyrolysis studies of isoxazole and its derivatives show that this can lead to a variety of products, including nitriles, carbon monoxide, and other rearranged structures.[12][13][14][15] While the substitution on your specific molecule may influence the exact products, the potential for ring instability at elevated temperatures is a key concern.

Below is a diagram illustrating the most probable degradation pathways.

G cluster_main Degradation of (3-Mesityl-5-methylisoxazol-4-yl)methanol cluster_oxidation Oxidation Pathway cluster_cleavage Ring Cleavage Pathway Start (3-Mesityl-5-methylisoxazol-4-yl)methanol (Stable Compound) Oxidation Oxidation of Methanol Group Start->Oxidation Heat, O₂ RingCleavage Isoxazole Ring Cleavage Start->RingCleavage High Heat (Pyrolysis) Aldehyde Intermediate Aldehyde Oxidation->Aldehyde Mild Oxidation Nitrile Nitrile Fragments RingCleavage->Nitrile Other Other Rearrangement Products RingCleavage->Other CarboxylicAcid Carboxylic Acid Degradant Aldehyde->CarboxylicAcid Further Oxidation

Caption: Plausible thermal degradation pathways.

Q3: I need to store the compound in solution. Which solvents are recommended, and at what temperature?

A3: Storing in solution can increase the rate of degradation compared to the solid state. Solvent choice is critical.

Recommended Solvents and Storage:

Solvent TypeExamplesRecommendationRationale
Aprotic, Non-polar Toluene, Dichloromethane (DCM)Good Choice. These solvents are less likely to participate in degradation reactions. DCM is a good choice for short-term storage due to its volatility, which allows for easy removal.
Aprotic, Polar Acetonitrile (ACN), Tetrahydrofuran (THF)Use with Caution. While often used for analysis, ensure they are high purity and anhydrous. Peroxides in aged THF can be highly reactive.
Protic Solvents Methanol, EthanolAvoid for Long-Term Storage. Alcohols can participate in transesterification if acidic impurities are present and may not be fully inert.[16] Water content in these solvents can also promote hydrolysis.[17][18]

Storage Protocol for Solutions:

  • Use Anhydrous Solvents: Always use high-purity, anhydrous grade solvents to minimize water-mediated degradation.

  • Degas the Solvent: Before preparing the solution, sparge the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Store Cold and Dark: Store solutions at -20°C in amber vials.

  • Use Fresh: Prepare solutions fresh whenever possible. Avoid storing stock solutions for extended periods.

Troubleshooting Guide

Problem: I ran an HPLC analysis of my stored compound and see a new, more polar peak appearing over time.
  • Likely Cause: This is a classic sign of the oxidation of the primary alcohol to the more polar carboxylic acid. The aldehyde intermediate may also be present but is often transient.

  • Verification Steps:

    • LC-MS Analysis: Use mass spectrometry to identify the mass of the new peak. You should observe a mass increase corresponding to the addition of an oxygen atom (M+16 for the carboxylic acid relative to the starting alcohol).

    • NMR Spectroscopy: In ¹H NMR, the disappearance of the -CH₂OH signal and the appearance of a new aldehyde (-CHO) or carboxylic acid (-COOH) proton signal would confirm oxidation.

  • Solution:

    • Immediate: Purify the existing stock using flash column chromatography or preparative HPLC.

    • Prevention: Review your storage protocol. Ensure the compound (solid or solution) is stored under a robust inert atmosphere and protected from light. If in solution, ensure the solvent was anhydrous and deoxygenated before use.

Problem: My NMR spectrum looks complex, and the integration values for the isoxazole and mesityl protons are inconsistent.
  • Likely Cause: This could indicate the onset of isoxazole ring cleavage, leading to a mixture of compounds.[11] Thermal stress is a probable cause.

  • Verification Steps:

    • Compare to Standard: Re-run the NMR on a freshly prepared sample or a verified standard if available.

    • 2D NMR: Techniques like COSY and HMBC can help identify the new structures being formed.

    • GC-MS Analysis: For volatile degradation products, GC-MS is an excellent tool for separation and identification based on fragmentation patterns.[11]

  • Solution:

    • Immediate: The compound has likely degraded significantly. It is recommended to discard the batch and use a fresh, verified lot.

    • Prevention: Strictly adhere to cold storage conditions (-20°C). Avoid repeated freeze-thaw cycles. When handling the solid, allow it to come to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid.

Analytical Methodologies for Stability Assessment

A robust stability testing program is essential. The following workflow is recommended for routine quality control.

G cluster_workflow Stability Assessment Workflow cluster_analysis Analytical Techniques Start Receive/Synthesize New Batch T0 Time-Zero Analysis (T0) Start->T0 Storage Store under Recommended Conditions (-20°C, Inert Gas, Dark) T0->Storage HPLC HPLC-UV (Purity Assay) T0->HPLC LCMS LC-MS (Impurity ID) T0->LCMS NMR ¹H NMR (Structural Integrity) T0->NMR Sampling Periodic Sampling (e.g., 1, 3, 6 months) Storage->Sampling Analysis Re-analyze using T0 methods Sampling->Analysis Comparison Compare Data to T0 Analysis->Comparison Analysis->HPLC Analysis->LCMS Analysis->NMR Decision Purity > 98%? Comparison->Decision Pass Continue Storage & Monitoring Decision->Pass Yes Fail Investigate & Purify/Discard Decision->Fail No Pass->Sampling

Caption: Recommended workflow for stability monitoring.

References

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • ACS Publications. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
  • Chemistry LibreTexts. (2024). 17.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • PMC. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
  • Benchchem. (2025). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers.
  • Chemguide.
  • ACS Publications. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone.
  • MDPI. (2025).
  • Der Pharma Chemica.
  • MDPI. (2020). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks.
  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • MSU chemistry. Heterocyclic Compounds.
  • PubMed. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021).
  • Regulations.gov. (2011). DER on the Hydrolysis of Stabicide 71 (3,3-Methlyene-bis(5- methyl-oxazolidine).
  • Academia.edu. The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Organic Chemistry Portal.
  • SciSpace. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2020). (PDF) Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks.
  • IJCRT.org.

Sources

Optimization

Technical Support Center: Troubleshooting (3-Mesityl-5-methylisoxazol-4-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter batches of (3-Mesityl-5-methylisoxazol-4-yl)methanol failing quality control due to specific impurity carryovers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter batches of (3-Mesityl-5-methylisoxazol-4-yl)methanol failing quality control due to specific impurity carryovers. This compound is typically synthesized via the reduction of ethyl 3-mesityl-5-methylisoxazole-4-carboxylate using Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).

While the reduction of an ester to an alcohol is a standard transformation, the isoxazole ring's unique electronic properties make it highly susceptible to side reactions. This guide provides causality-driven solutions and self-validating protocols to resolve the most common impurities encountered during this workflow.

Quantitative Impurity Profile

To effectively troubleshoot your batch, you must first identify the structural nature of the impurity. Compare your LC-MS data against the standardized profile below:

Impurity ProfileRRT (Relative Retention Time)MS (m/z) [M+H]⁺Acceptable LimitPrimary Root Cause
Ethyl 3-mesityl-5-methylisoxazole-4-carboxylate 1.45274.1< 0.5%Degraded reducing agent / Moisture
3-Mesityl-5-methylisoxazole-4-carbaldehyde 1.20230.1< 0.1%Incomplete reduction / Poor workup
(3-Mesityl-5-methylisoxazol-4-yl)methanol 1.00232.1> 98.0%N/A (Target Product)
β-Amino Enone Cleavage Product 0.85234.1< 0.5%Over-reduction (N-O cleavage)
(5-Mesityl-3-methylisoxazol-4-yl)methanol 1.05232.1< 0.2%Regioisomer carryover from prior step

Mechanistic Pathway of Impurity Formation

Pathway Ester Ester Intermediate (Starting Material) Aldehyde Aldehyde (Impurity B) Ester->Aldehyde Partial Reduction Product Target Alcohol (Desired) Ester->Product LiAlH4 / THF (< 0°C) Aldehyde->Product Full Reduction Cleaved β-Amino Enone (Impurity C) Product->Cleaved Harsh Conditions (N-O Cleavage)

Mechanistic pathway showing reduction of the ester and potential N-O bond cleavage.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing high levels of 3-Mesityl-5-methylisoxazole-4-carbaldehyde (Impurity B) in my final product, even with excess reducing agent?

Expertise & Causality: The presence of the aldehyde is rarely due to a lack of reducing agent. Instead, it is usually an artifact of the quenching process. During LiAlH₄ reduction, an intermediate tetrahedral aluminum alkoxide complex is formed. If the quench is performed improperly (e.g., rapid addition of aqueous acid), the complex can collapse back to the aldehyde or trap the alcohol, leading to incomplete release. Furthermore, auto-oxidation can occur if the workup is prolonged in the presence of air. Self-Validating Protocol: Implement a strict Fieser workup (the n:n:3n method) to precipitate the aluminum salts as a granular, easily filterable solid. This ensures complete hydrolysis of the aluminate complex without relying on acidic conditions that might trigger re-oxidation.

Q2: My LC-MS shows a significant peak at m/z 234.1 (Impurity C). What is this, and how do I prevent it?

Expertise & Causality: A mass of 234.1 [M+H]⁺ (which is +2 Da from the target alcohol) indicates reductive cleavage of the isoxazole ring. The nitrogen-oxygen (N-O) bond in isoxazoles is relatively weak and acts as a. Under forcing reductive conditions, or in the presence of trace transition metals (like Cu or Fe), this N-O bond undergoes hydrogenolysis,[1]. While isoxazoles are generally, elevated temperatures during LiAlH₄ addition or localized exotherms will trigger this cleavage. Self-Validating Protocol: Maintain the internal reaction temperature strictly below 0°C during the addition of the hydride. Ensure your reaction vessels are free of transition metal cross-contamination (e.g., from previous cross-coupling reactions), as copper and iron are known to catalyze this specific N-O bond cleavage.

Q3: How do I eliminate the regioisomer ((5-Mesityl-3-methylisoxazol-4-yl)methanol) from my final batch?

Expertise & Causality: This impurity (Impurity D) is not formed during the reduction step; it is carried over from the initial 1,3-dipolar cycloaddition used to build the isoxazole core (e.g., reacting mesitonitrile oxide with an acetoacetate derivative). While the cycloaddition is highly regioselective, it is not 100% specific. Self-Validating Protocol: Do not attempt to separate the regioisomers at the alcohol stage, as the polarity difference is negligible. Instead, rigorously purify the ester intermediate via recrystallization from hot ethanol/water before proceeding to the reduction step.

Standardized Experimental Protocol: Optimized Reduction & Workup

To guarantee high purity and prevent the formation of the aforementioned impurities, adhere strictly to the following validated methodology.

Workflow Start Crude Reaction Mixture (LiAlH4 in THF) Cool Cool to 0°C Start->Cool Water Add x mL H2O (Dropwise) Cool->Water NaOH Add x mL 15% NaOH (Dropwise) Water->NaOH Water2 Add 3x mL H2O (Dropwise) NaOH->Water2 Filter Filter Aluminum Salts (Granular Precipitate) Water2->Filter Extract Extract & Concentrate Target Alcohol Filter->Extract

Optimized Fieser workup workflow to prevent aluminum complex trapping.

Step-by-Step Methodology
  • Preparation: Dissolve pure ethyl 3-mesityl-5-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Purge the vessel with Argon to prevent auto-oxidation.

  • Cooling: Chill the solution to -10°C using an ice/brine bath. Causality: Starting below 0°C provides a thermal buffer against the exothermic addition of the hydride, preventing N-O bond cleavage.

  • Addition: Add LiAlH₄ (1.2 eq, 2.0 M solution in THF) dropwise over 30 minutes. Monitor the internal temperature continuously to ensure it does not exceed 0°C.

  • Reaction: Stir the mixture at 0°C for 1 hour. Monitor by TLC (Hexanes/EtOAc 7:3) until the ester starting material is completely consumed.

  • Fieser Quench (n:n:3n Method): For every x grams of LiAlH₄ used in the reaction:

    • Add x mL of DI water dropwise (Caution: Highly exothermic, H₂ gas evolution).

    • Add x mL of 15% aqueous NaOH dropwise.

    • Add 3x mL of DI water.

  • Filtration: Remove the cooling bath and stir the suspension vigorously at room temperature for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with hot THF to ensure complete recovery of the alcohol.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the highly pure (3-Mesityl-5-methylisoxazol-4-yl)methanol.

References

  • Pinho e Melo, T. M. V. D. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Ingenta Connect. URL:[Link]

  • Wan, C., et al. (2021). "Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib." ACS Publications. URL:[Link]

  • Kashima, C. (1979). "Synthetic Reactions Using Isoxazole Compounds." Crossref / Heterocycles. URL:[Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase for (3-Mesityl-5-methylisoxazol-4-yl)methanol analysis

Welcome to the Technical Support Center for HPLC method development. This guide is specifically engineered for researchers and analytical scientists optimizing the chromatographic separation of (3-Mesityl-5-methylisoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC method development. This guide is specifically engineered for researchers and analytical scientists optimizing the chromatographic separation of (3-Mesityl-5-methylisoxazol-4-yl)methanol .

Rather than relying on generic templates, this guide deconstructs the specific physicochemical properties of your analyte to establish a self-validating, causally driven method development workflow.

Molecular Profiling & Chromatographic Causality

To optimize the mobile phase, we must first analyze the structural dichotomy of (3-Mesityl-5-methylisoxazol-4-yl)methanol:

  • Hydrophobic & Steric Core: The mesityl (2,4,6-trimethylphenyl) group is highly lipophilic and sterically hindered, driving strong retention in Reversed-Phase (RP) HPLC.

  • Polar Functionalities: The isoxazole ring and the hydroxymethyl (–CH₂OH) group offer hydrogen bonding capabilities and localized polarity.

  • Secondary Interactions: While the primary molecule is neutral (the alcohol group has a pKa ~15), the lone electron pairs on the isoxazole nitrogen and oxygen can interact with active, unendcapped silanols on the silica stationary phase.

The Causality of Solvent Selection: For analytes containing aromatic rings like the mesityl group, leveraging π−π interactions using a Phenyl-Hexyl stationary phase paired with Methanol (MeOH) yields superior selectivity compared to standard C18/Acetonitrile (ACN) systems. Acetonitrile contains a nitrile triple bond whose π electrons can disrupt the π−π interactions between the analyte and the phenyl stationary phase[1]. Methanol, conversely, is a strong proton donor/acceptor that solvates the hydroxymethyl group while enhancing the stationary phase's π−π selectivity[1].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates a Quality by Design (QbD) approach, ensuring the method validates its own performance through built-in System Suitability Tests (SST).

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% Formic Acid (FA) in LC-MS grade water.

    • Causality: Adjusting the pH to ~2.7 suppresses the ionization of residual silanols on the silica stationary phase (which deprotonate above pH 3.5). This prevents secondary ion-exchange interactions that cause severe peak tailing[2],[1].

  • Organic Phase (B): Use 100% LC-MS grade Methanol.

  • Degassing: Sonicate and vacuum-filter both phases through a 0.2 µm PTFE membrane to prevent baseline noise and pump cavitation.

Step 2: Column Equilibration

  • Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).

  • Flush with 10 column volumes (CV) of 5% B to establish initial phase equilibrium and prevent stationary phase collapse (dewetting)[3].

Step 3: Scouting Gradient Execution

  • Program the HPLC to run a broad scouting gradient (see Table 2).

  • Inject a 5 µL sample containing the target analyte spiked with a known structurally similar impurity (e.g., a des-methyl isoxazole precursor).

Step 4: System Suitability Validation (The Self-Check)

  • Analyze the resulting chromatogram. The method is only considered validated for fine-tuning if it meets the following criteria:

    • Critical Pair Resolution ( Rs​ ): 2.0

    • Tailing Factor ( Tf​ ): 1.5

  • If Tf​ > 1.5, verify the pH of Phase A. If Rs​ < 2.0, flatten the gradient slope ( ΔΦ ) by 50% around the specific elution time ( te​ ) of the analyte[4].

Method Development Workflow

Workflow N1 1. Analyze Analyte (3-Mesityl-5-methylisoxazol-4-yl)methanol N2 2. Select Stationary Phase (Phenyl-Hexyl preferred for pi-pi) N1->N2 N3 3. Prepare Mobile Phase A: 0.1% FA in H2O | B: Methanol N2->N3 N4 4. Run Scouting Gradient (5% to 95% B over 40 mins) N3->N4 N5 System Suitability Test Resolution > 2.0? Tailing < 1.5? N4->N5 N6 Adjust pH or Gradient Slope N5->N6  Fail N7 Method Validated Ready for Sample Analysis N5->N7  Pass N6->N4

Fig 1. Self-validating RP-HPLC method development workflow for isoxazole derivatives.

Quantitative Data Summaries

Table 1: Mobile Phase Organic Modifier Comparison

PropertyMethanol (MeOH)Acetonitrile (ACN)Impact on Isoxazole Analysis
Elutropic Strength ModerateStrongACN elutes the hydrophobic mesityl group faster, but may compress closely eluting peaks[4].
π−π Interference NoneHighMeOH allows the Phenyl-Hexyl column to interact fully with the analyte's aromatic rings[1].
Hydrogen Bonding Strong Donor/AcceptorAcceptor OnlyMeOH better solvates the hydroxymethyl (-CH₂OH) group, improving peak symmetry.

Table 2: Recommended Scouting Gradient Profile

Time (min)% Aqueous (0.1% FA)% Organic (MeOH)Flow Rate (mL/min)Purpose
0.09551.0Prevent phase collapse; retain polar impurities[4].
40.05951.0Elute highly retained mesityl-containing compounds.
45.05951.0Column wash to remove hydrophobic matrix.
45.19551.0Return to initial conditions.
55.09551.0Re-equilibration (At least 5-10 column volumes)[3].

Troubleshooting FAQs

Q: I am observing severe peak tailing for (3-Mesityl-5-methylisoxazol-4-yl)methanol. Since it is a neutral molecule, why is this happening? A: Even though the analyte is primarily neutral, the nitrogen atom in the isoxazole ring possesses a lone pair of electrons. If your mobile phase pH is above 3.5, residual silanol groups (Si-OH) on the silica stationary phase become deprotonated (Si-O⁻)[1]. The isoxazole nitrogen interacts with these active sites via secondary ion-exchange or strong hydrogen bonding, causing the peak to tail. Solution: Ensure your aqueous mobile phase is properly buffered to pH 2.5–3.0 using 0.1% Formic Acid or 20 mM Potassium Phosphate (pH 2.5) to keep silanols protonated and neutral[1].

Q: My retention times are drifting earlier with every subsequent injection. How do I stabilize the method? A: This is a classic symptom of poor column equilibration or "phase collapse" (dewetting). Highly hydrophobic columns (like C18 or Phenyl-Hexyl) repel water. If your starting gradient is 100% aqueous, the mobile phase is expelled from the stationary phase pores, drastically reducing the functional surface area and causing retention times to drop[3]. Solution: Never start a reversed-phase gradient at 0% organic. Always maintain a minimum of 5% organic modifier (MeOH or ACN) in your initial conditions to keep the stationary phase wetted and functional[4]. Additionally, ensure your re-equilibration time at the end of the gradient allows for at least 5 to 10 column volumes of the initial solvent mixture to pass through[3].

Q: I cannot resolve the target compound from a structurally similar des-methyl impurity. Altering the gradient slope isn't working. What is the next logical step? A: If changing the gradient slope (which alters efficiency and retention factor) fails, you must change the selectivity ( α ) of the system[5]. Solution: If you are currently using Acetonitrile, switch to Methanol. If you are using a standard C18 column, switch to a Phenyl-Hexyl or Polar-RP column. The combination of Methanol and a Phenyl phase will exploit the shape selectivity and π−π interactions of the mesityl ring, which will interact differently with the stationary phase than the des-methyl impurity[1].

Q: The baseline is rising significantly during the gradient run, interfering with the integration of minor impurities. Is the detector failing? A: A rising baseline during gradient elution is rarely a detector failure; it is almost always caused by mobile phase contamination or absorbance differences between the A and B solvents. As the concentration of the organic solvent increases, trace impurities in the aqueous phase that were trapped at the head of the column begin to elute. Solution: Use only LC-MS grade solvents and fresh ultrapure water (18.2 MΩ·cm). If using a UV detector at low wavelengths (< 230 nm), note that Methanol has a higher UV cutoff (205 nm) than Acetonitrile (190 nm), which can cause a natural baseline drift. Switch to Acetonitrile if low-UV detection is mandatory, or use a reference wavelength on a Diode Array Detector (DAD) to subtract the baseline drift[3].

References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC". Phenomenex.
  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC".
  • Thermo Fisher Scientific. "HPLC Troubleshooting". Thermo Fisher Scientific - US.
  • Sigma-Aldrich.
  • Sigma-Aldrich. "HPLC Troubleshooting Guide". Sigma-Aldrich.
  • Phenomenex. "Reversed Phase HPLC Method Development". Phenomenex.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic-Based Structural Elucidation of (3-Mesityl-5-methylisoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of newly synthesized compounds is paramount. Nuclear M...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of newly synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for (3-Mesityl-5-methylisoxazol-4-yl)methanol, a substituted isoxazole derivative of interest. Drawing upon comparative data from the closely related analogue, (3-para-tolyl-isoxazol-5-yl)methanol, we will dissect the expected spectral features and provide a robust framework for interpretation.

The Significance of Isoxazole Scaffolds

Isoxazole rings are prevalent structural motifs in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Their unique electronic and steric properties make them attractive scaffolds in the design of novel therapeutic agents. Accurate and detailed structural characterization is the first critical step in understanding their structure-activity relationships (SAR) and advancing them through the drug discovery pipeline.

Predicted ¹H and ¹³C NMR Spectral Data for (3-Mesityl-5-methylisoxazol-4-yl)methanol

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3-Mesityl-5-methylisoxazol-4-yl)methanol

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Mesityl-H (aromatic)~6.9~128-130
-CH₂OH (methylene)~4.6~55-60
-CH₂OH (hydroxyl)Variable-
Isoxazole-CH₃~2.4~10-12
Mesityl-CH₃ (para)~2.3~21
Mesityl-CH₃ (ortho)~2.1~20
Isoxazole C₃-~160-162
Isoxazole C₄-~110-115
Isoxazole C₅-~170-172
Mesityl C (ipso)-~130-132
Mesityl C (ortho)-~138-140
Mesityl C (para)-~137-139
Mesityl C (meta)-~128-130

In-Depth Spectral Interpretation: A Comparative Approach

The structural elucidation of (3-Mesityl-5-methylisoxazol-4-yl)methanol relies on a detailed analysis of each signal in the ¹H and ¹³C NMR spectra. By comparing with the known data for (3-para-tolyl-isoxazol-5-yl)methanol, we can rationalize the expected chemical shifts and coupling patterns.

¹H NMR Spectrum Analysis
  • Mesityl Protons: The mesityl group (2,4,6-trimethylphenyl) will exhibit a singlet in the aromatic region (around 6.9 ppm) corresponding to the two equivalent protons at the meta positions. This is a key distinguishing feature compared to the para-tolyl analogue, which shows a pair of doublets for its aromatic protons[1].

  • Hydroxymethyl Protons: The methylene protons of the -CH₂OH group are expected to appear as a singlet around 4.6 ppm. The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.

  • Isoxazole Methyl Protons: The methyl group attached to the isoxazole ring (at C5) will present as a sharp singlet around 2.4 ppm.

  • Mesityl Methyl Protons: The three methyl groups on the mesityl ring will give rise to two distinct singlets. The para-methyl group is expected around 2.3 ppm, while the two equivalent ortho-methyl groups will appear slightly upfield, around 2.1 ppm.

¹³C NMR Spectrum Analysis
  • Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are highly characteristic. C3, attached to the mesityl group, is expected to resonate around 160-162 ppm. C4, bearing the hydroxymethyl group, will be found further upfield at approximately 110-115 ppm. C5, with the methyl substituent, will be the most downfield carbon of the ring, appearing around 170-172 ppm.

  • Hydroxymethyl Carbon: The carbon of the -CH₂OH group is anticipated to have a chemical shift in the range of 55-60 ppm.

  • Mesityl Carbons: The aromatic region will display four signals for the mesityl group due to its symmetry. The ipso-carbon (attached to the isoxazole ring) will be around 130-132 ppm. The two ortho-carbons (bearing methyl groups) will be downfield at approximately 138-140 ppm, and the para-carbon (also with a methyl group) will be in a similar region, around 137-139 ppm. The two meta-carbons will be the most shielded of the aromatic carbons, appearing around 128-130 ppm.

  • Methyl Carbons: The isoxazole methyl carbon will resonate at approximately 10-12 ppm. The para-methyl of the mesityl group will be around 21 ppm, and the two ortho-methyls will be at a similar value, around 20 ppm.

Visualizing the Structure and Key NMR Correlations

To further aid in the structural assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

Caption: Molecular structure highlighting key functional groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.

  • The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-16 ppm, and an acquisition time of 2-4 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is used. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • All chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow Figure 2: Standard NMR Data Acquisition Workflow SamplePrep Sample Preparation (Dissolution & Filtration) InstrumentSetup Instrument Setup (Locking & Shimming) SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition InstrumentSetup->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis

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Comparative

Mass spectrometry fragmentation pattern of (3-Mesityl-5-methylisoxazol-4-yl)methanol

Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of (3-Mesityl-5-methylisoxazol-4-yl)methanol As a Senior Application Scientist, I frequently encounter sterically hindered heterocycles where standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of (3-Mesityl-5-methylisoxazol-4-yl)methanol

As a Senior Application Scientist, I frequently encounter sterically hindered heterocycles where standard automated library matching falls short. (3-Mesityl-5-methylisoxazol-4-yl)methanol (CAS: 288404-35-3) represents a classic analytical challenge. The bulky 2,4,6-trimethylphenyl (mesityl) group at the C3 position fundamentally alters the thermodynamics of the isoxazole core, shielding the ring and redirecting fragmentation kinetics.

To accurately elucidate its structure for drug metabolism and pharmacokinetics (DMPK) studies, selecting the correct mass spectrometry platform is critical. This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-QTOF-MS/MS) against traditional Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS), providing the mechanistic causality behind the observed fragmentation patterns.

Mechanistic Causality: The "Why" Behind the Fragments

The fragmentation of isoxazole derivatives is historically defined by the highly labile N-O bond[1]. However, the specific functional groups on (3-Mesityl-5-methylisoxazol-4-yl)methanol create competing thermodynamic pathways depending on the ionization energy applied.

Platform A: HRESI-QTOF-MS/MS (Soft Ionization & CID) Under positive ESI, the molecule forms an even-electron precursor ion, [M+H]+ at m/z 232.1338. Because soft ionization imparts minimal internal energy, the initial fragmentation is dictated by the most thermodynamically favorable leaving group. The C4-hydroxymethyl group readily undergoes a neutral loss of H2​O (-18.0106 Da). This is not a random cleavage; it is driven by the formation of a highly resonance-stabilized methylene-isoxazolium intermediate at m/z 214.1232. Only when collision energy (CE) is incrementally stepped up does the N-O bond rupture. Ring opening triggers the expulsion of carbon monoxide (-27.9949 Da), a documented hallmark of isoxazole and oxazole fragmentation[2], yielding m/z 186.1283.

Platform B: EI-GC-MS (Hard Ionization) Under 70 eV electron impact, the molecule forms an odd-electron radical cation, M+∙ at m/z 231.1259. The massive energy deposition bypasses the sequential water loss seen in ESI. Instead, the N-O bond is instantly fractured, leading to a retro-Diels-Alder-like skeletal rearrangement. The steric bulk and electron-rich nature of the mesityl group make it an excellent charge sink, resulting in a dominant, highly stable mesityl cation at m/z 119.0861. Additionally, cleavage near the C5-methyl group frequently yields an acetyl cation at m/z 43.0184.

Experimental Workflows & Logical Relationships

To ensure absolute trustworthiness, both analytical approaches must be treated as self-validating systems. Below is the logical workflow comparing the two platforms.

Workflow cluster_LC Platform A: HRESI-QTOF-MS/MS cluster_GC Platform B: EI-GC-MS Sample Sample Prep: (3-Mesityl-5-methylisoxazol-4-yl)methanol LC LC Separation (C18, Gradient) Sample->LC GC GC Separation (DB-5MS, Temp Ramp) Sample->GC ESI Soft Ionization (ESI+) [M+H]+ m/z 232.13 LC->ESI CID CID Fragmentation Even-Electron Rule ESI->CID Data Data Synthesis & Structural Elucidation CID->Data EI Hard Ionization (70 eV) M+• m/z 231.12 GC->EI Quad Quadrupole Analysis Odd-Electron Fragments EI->Quad Quad->Data

Comparative experimental workflow for MS platform evaluation.

Self-Validating Experimental Protocols

Protocol 1: HRESI-QTOF-MS/MS Analysis

Causality Check: We utilize Collision Energy (CE) stepping to capture both the fragile side-chain cleavages (low CE) and the robust heterocycle ring-openings (high CE)[3].

  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol to a concentration of 1 µg/mL. Spike with 100 ng/mL of Leucine Enkephalin as an internal lock-mass calibrant.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) to ensure sharp peak elution and minimize ion suppression.

  • Ionization & Acquisition: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV.

  • CID Energy Stepping: Acquire MS/MS spectra at three discrete collision energies: 10 eV, 20 eV, and 40 eV using ultra-high purity Argon as the collision gas.

  • Validation Checkpoint: Before integrating the fragmentation data, verify that the Leucine Enkephalin lock-mass (m/z 556.2771) maintains a mass accuracy of <2 ppm across the entire chromatogram.

Protocol 2: EI-GC-MS Analysis

Causality Check: A non-polar DB-5MS column is selected to withstand the high boiling point imparted by the bulky mesityl group without requiring prior chemical derivatization.

  • Sample Preparation: Dissolve the standard in GC-MS grade Hexane to 10 µg/mL.

  • Chromatography: Inject 1 µL in splitless mode (Inlet Temp: 250°C). Use a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Set the EI source to 70 eV and the source temperature to 230°C to prevent condensation of the sterically heavy molecule.

  • Validation Checkpoint: Prior to the run, perform an autotune using Perfluorotributylamine (PFTBA). Confirm that the m/z 69, 219, and 502 isotopic ratios align with theoretical abundances to ensure the quadrupole is not discriminating against high-mass fragments.

Quantitative Data Presentation

Table 1: Platform Performance Comparison

ParameterHRESI-QTOF-MS/MSEI-GC-MS
Ionization Type Soft (Even-electron ions)Hard (Odd-electron radical cations)
Precursor Ion [M+H]+ (m/z 232.1338) M+∙ (m/z 231.1259)
Mass Accuracy Sub-2 ppm (High Resolution)Nominal Mass (~0.1 Da)
Primary Utility Tracking sequential neutral lossesFingerprinting via structural rearrangement
Sensitivity to -OH High (Immediate loss of H2​O )Moderate (Often overshadowed by ring cleavage)

Table 2: Key Fragment Ion Assignments for (3-Mesityl-5-methylisoxazol-4-yl)methanol

Exact Mass (m/z)FormulaPlatformMechanistic OriginRelative Abundance
232.1338 C14​H18​NO2+​ ESI-MSProtonated intact molecule100% (Low CE)
214.1232 C14​H16​NO+ ESI-MS/MSLoss of H2​O from C4-hydroxymethyl85% (Med CE)
186.1283 C13​H16​N+ ESI-MS/MSSequential loss of H2​O and CO (Ring opening)40% (High CE)
231.1259 C14​H17​NO2+∙​ EI-MSRadical molecular ion15%
119.0861 C9​H11+​ EI-MS / ESIMesityl cation (Charge sink)100% (EI Base Peak)
43.0184 C2​H3​O+ EI-MSAcetyl cation from C5-methyl cleavage60%

Fragmentation Logic Visualization

The following diagram maps the sequential logic of the ESI-CID fragmentation pathway, illustrating how the molecule degrades under increasing collision energy.

FragmentationLogic Precursor [M+H]+ m/z 232.13 LossH2O [M+H - H2O]+ m/z 214.12 Precursor->LossH2O -H2O (-18 Da) Low CE RingOpen Isoxazole Ring Opening (N-O Cleavage) LossH2O->RingOpen Increasing CE LossCO [M+H - H2O - CO]+ m/z 186.12 RingOpen->LossCO -CO (-28 Da) Mesityl Mesityl Cation m/z 119.08 RingOpen->Mesityl Side-chain Cleavage

ESI-CID fragmentation logic of (3-Mesityl-5-methylisoxazol-4-yl)methanol.

Conclusion & Recommendations

For the structural verification of (3-Mesityl-5-methylisoxazol-4-yl)methanol, HRESI-QTOF-MS/MS is the superior platform for mapping sequential functional group losses (specifically the C4-hydroxymethyl group). The ability to step collision energy allows researchers to observe the transition from side-chain dehydration to core heterocycle rupture. However, EI-GC-MS remains highly valuable as an orthogonal technique; its hard ionization instantly reveals the massive steric footprint of the mesityl group via the dominant m/z 119 base peak. For comprehensive DMPK profiling, utilizing both platforms in tandem ensures no structural isomer ambiguities remain.

References

  • Title: Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry Source: PMC (National Institutes of Health) URL: [Link]

  • Title: MASS SPECTROMETRY OF OXAZOLES Source: Semantic Scholar URL: [Link]

Sources

Validation

High-Resolution FTIR Spectroscopy Validation of the Hydroxyl Group in (3-Mesityl-5-methylisoxazol-4-yl)methanol: A Comparative Methodology Guide

As drug development increasingly relies on complex heterocyclic scaffolds, the precise validation of functional groups becomes paramount. (3-Mesityl-5-methylisoxazol-4-yl)methanol (CAS: 288404-35-3) [1] presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic scaffolds, the precise validation of functional groups becomes paramount. (3-Mesityl-5-methylisoxazol-4-yl)methanol (CAS: 288404-35-3) [1] presents a unique analytical challenge. The molecule features a central isoxazole ring flanked by a highly bulky mesityl group at position 3 and a methyl group at position 5. This dense steric environment significantly impacts the rotational freedom and hydrogen-bonding capacity of the hydroxymethyl (-CH₂OH) group at position 4.

To validate the presence and state of this hydroxyl group, Fourier Transform Infrared (FTIR) spectroscopy is the gold standard [2]. However, the choice of sampling modality—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) —drastically alters the spectral data. This guide provides an objective, causality-driven comparison of these techniques, equipping researchers with self-validating protocols to ensure absolute data integrity.

The Causality of Spectroscopic Selection

When targeting the O-H stretching vibration (typically found between 3200–3700 cm⁻¹), the physical interaction between the analytical energy source and the sample dictates the sensitivity of the assay.

Why Raman Spectroscopy is Suboptimal

While Raman spectroscopy is an excellent orthogonal tool for non-polar functional groups (e.g., C=C, aromatic rings), it is fundamentally unsuited for hydroxyl validation. Raman scattering relies on a change in the electron cloud's polarizability during vibration. The O-H bond is highly polar and possesses a strong permanent dipole, but its polarizability change during stretching is minimal, resulting in exceptionally weak Raman signals.

ATR-FTIR: The Evanescent Wave Limitation

ATR-FTIR relies on an infrared beam reflecting internally within a high-refractive-index crystal (e.g., diamond), creating an "evanescent wave" that penetrates the sample [3].

  • The Causality: The penetration depth ( dp​ ) of this wave is directly proportional to the wavelength of the infrared light. At high wavenumbers (short wavelengths) where the O-H stretch occurs (~3500 cm⁻¹), the penetration depth is at its shallowest (often < 1 µm). Consequently, the hydroxyl peak in an ATR spectrum will appear artificially weak compared to lower-frequency fingerprint region peaks [3].

Transmission FTIR (KBr Pellet): The Pathlength Advantage vs. Moisture Risk

In the KBr pellet method, the sample is diluted in an infrared-transparent potassium bromide matrix, and the beam passes directly through the bulk material.

  • The Causality: This method provides a significantly longer effective pathlength (typically 1 mm), maximizing beam interaction with the sterically hindered O-H bonds and offering superior sensitivity for trace analysis [4]. However, KBr is highly hygroscopic. Absorbed atmospheric moisture forms hydrogen bonds that generate a massive, broad artifact peak around 3440 cm⁻¹ [5]. If not rigorously controlled, this artifact will completely mask the intrinsic hydroxyl signal of (3-Mesityl-5-methylisoxazol-4-yl)methanol.

Quantitative Comparison of Analytical Modalities

The following table synthesizes the performance metrics of the primary techniques when applied specifically to hydroxyl group validation in sterically hindered isoxazole derivatives.

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Raman Spectroscopy
O-H Sensitivity Moderate (Shallow penetration depth)High (Extended optical pathlength)Very Low (Poor polarizability change)
Spectral Artifacts Wavelength-dependent peak attenuationMoisture interference (~3440 cm⁻¹)High background fluorescence
Sample Preparation None (Neat solid application)Laborious (Milling, vacuum pressing)None
Quantitative Accuracy Low (Dependent on anvil pressure)High (Adheres to Beer-Lambert Law)Moderate
Best Use Case Rapid screening, routine QA/QCRigorous structural validation, Library matching Orthogonal backbone confirmation

Self-Validating Experimental Workflows

To ensure trustworthiness, an analytical protocol cannot simply assume instrument readiness; it must continuously prove it. The workflows below are designed as self-validating systems , incorporating mandatory checkpoints that prevent false positives derived from environmental contamination.

G A Target: (3-Mesityl-5-methylisoxazol-4-yl)methanol B Select FTIR Modality A->B C ATR-FTIR (Evanescent Wave) B->C D Transmission FTIR (KBr Pellet) B->D E Validation: Background Subtraction (Clean Crystal) C->E F Validation: Moisture Check (Dry KBr Blank < 3440 cm⁻¹) D->F G Spectral Acquisition (4000 - 400 cm⁻¹) E->G F->G H Hydroxyl (-OH) Validation (3200 - 3700 cm⁻¹) G->H

Self-validating FTIR workflow for hydroxyl group analysis comparing ATR and KBr methods.

Protocol A: High-Resolution Transmission FTIR (KBr Pellet)

Objective: Achieve maximum sensitivity for the sterically hindered O-H stretch while eliminating hygroscopic artifacts.

  • Matrix Dehydration: Dry spectroscopic-grade KBr powder in a vacuum oven at 110°C for a minimum of 24 hours. Store immediately in a desiccator.

  • Self-Validation Checkpoint (Negative Moisture Control): Weigh ~100 mg of the dried KBr. Press into a pellet using a hydraulic press at 10 tons for 2 minutes under vacuum. Acquire a spectrum. Validation Rule: The region between 3200–3600 cm⁻¹ must be completely flat. If a broad peak appears at ~3440 cm⁻¹, the KBr is compromised by water [5]. Discard and re-dry the matrix. Do not proceed until this baseline is verified.

  • Sample Integration: In an agate mortar, gently triturate 1.5 mg of (3-Mesityl-5-methylisoxazol-4-yl)methanol with 150 mg of the validated, dry KBr. Causality: Excessive grinding energy can induce polymorphic transitions or frictional heating; mix gently until homogeneous.

  • Pellet Formation & Acquisition: Press the mixture into a translucent pellet (10 tons, vacuum, 2 mins). Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Data Interpretation: Look for the characteristic O-H stretch. Because the mesityl group causes steric hindrance, intermolecular hydrogen bonding may be restricted, potentially shifting the peak closer to the "free" hydroxyl region (sharper peak near 3550–3600 cm⁻¹) rather than a broad, strongly hydrogen-bonded band (~3300 cm⁻¹).

Protocol B: ATR-FTIR Surface Analysis

Objective: Rapid, non-destructive validation utilizing pressure-response validation.

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe. Allow to evaporate completely.

  • Self-Validation Checkpoint (Baseline Integrity): Acquire a background spectrum of the ambient atmosphere. Validation Rule: The software must yield a 100% Transmittance baseline with no residual organic peaks (specifically checking the C-H region at 2900 cm⁻¹ and C-O region at 1050 cm⁻¹).

  • Sample Application & Pressure Validation: Place ~2 mg of the neat (3-Mesityl-5-methylisoxazol-4-yl)methanol powder onto the crystal. Lower the pressure anvil. Validation Rule: Monitor the live spectral preview. Gradually increase pressure until the intensity of the C-O stretching band (~1000–1100 cm⁻¹) plateaus. Causality: Since ATR relies on surface contact, insufficient pressure leads to an air gap, destroying the signal. The plateau confirms optimal optical contact without fracturing the crystal.

  • Acquisition & Correction: Acquire the spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Apply an "ATR Correction" algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, normalizing the weak high-frequency O-H peak for accurate library comparison.

References

  • Leyan. "3-Mesityl-5-methylisoxazol-4-yl)methanol | CAS: 288404-35-3." Leyan Reagents.
  • MDPI. "Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis." MDPI.
  • Kintek Solution. "What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample." Kintek Solution.
  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Press.
  • NIH. "Infrared Spectrum Characteristics and Quantification of OH Groups in Coal." PMC - NIH.
Comparative

A Comparative Guide to Validating the Chemical Purity of (3-Mesityl-5-methylisoxazol-4-yl)methanol using GC-MS

For Researchers, Scientists, and Drug Development Professionals In the synthesis and development of novel chemical entities, the verification of purity is a cornerstone of reliable and reproducible research. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel chemical entities, the verification of purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for validating the chemical purity of (3-Mesityl-5-methylisoxazol-4-yl)methanol, a substituted isoxazole derivative. Our focus is to equip researchers with the rationale behind experimental choices and a framework for selecting the most appropriate analytical methodology.

The Critical Role of Purity for (3-Mesityl-5-methylisoxazol-4-yl)methanol

(3-Mesityl-5-methylisoxazol-4-yl)methanol belongs to the isoxazole class of heterocyclic compounds, which are significant in medicinal chemistry for their diverse biological activities.[1][2][3] The presence of impurities, even in trace amounts, can significantly alter the compound's physicochemical properties, biological activity, and toxicity profile. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of its scientific validation.

Potential impurities in the synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol could arise from unreacted starting materials, by-products from side reactions, or degradation products.[4] Common synthetic routes for isoxazole derivatives often involve multi-step processes, increasing the likelihood of impurity formation.[5][6]

GC-MS for Purity Validation: A Detailed Protocol and Rationale

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[7][9]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the (3-Mesityl-5-methylisoxazol-4-yl)methanol sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • Prepare a blank sample containing only the solvent to identify any potential solvent-related impurities.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading with the main component, allowing for better resolution of trace impurities.
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier GasHelium (High Purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times and optimal separation.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% Phenyl Methylpolysiloxane)A standard non-polar column is a good starting point for separating compounds based on boiling points. The mesityl and methylisoxazole moieties suggest moderate volatility.
Oven Temperature ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 10 min)A temperature ramp allows for the separation of compounds with a wide range of boiling points, from volatile starting materials to the higher-boiling main product and potential by-products.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)At a standard 70 eV, EI provides reproducible fragmentation patterns that can be compared against mass spectral libraries for impurity identification.
Mass Range40-500 m/zA broad mass range ensures the detection of both low and high molecular weight fragments of the parent compound and potential impurities.
Source Temperature230 °CMaintains the ions in the gas phase without causing thermal degradation.
Quadrupole Temperature150 °CEnsures consistent ion transmission and mass analysis.

3. Data Analysis:

  • Purity Calculation: The purity of the main peak is typically determined by the area percent method. The area of the (3-Mesityl-5-methylisoxazol-4-yl)methanol peak is divided by the total area of all detected peaks.

  • Impurity Identification: The mass spectrum of each impurity peak is compared with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification. The fragmentation pattern of the main peak should be consistent with the structure of (3-Mesityl-5-methylisoxazol-4-yl)methanol.

Causality Behind Experimental Choices

The choice of a non-polar column is based on the principle of "like dissolves like." For a compound with both aromatic (mesityl) and heterocyclic (isoxazole) character, a non-polar stationary phase will primarily separate components based on their boiling points. The temperature program is designed to first elute any low-boiling starting materials or solvents, followed by the main compound and then any higher-boiling impurities. Electron ionization is the standard for GC-MS as it provides reproducible fragmentation patterns, crucial for library matching and structural elucidation of unknown impurities.[9]

Comparative Analysis with Alternative Techniques

While GC-MS is a robust method, a comprehensive purity validation often benefits from orthogonal techniques that assess purity based on different chemical principles.[10][11]

Analytical TechniquePrincipleAdvantages for (3-Mesityl-5-methylisoxazol-4-yl)methanol AnalysisDisadvantages
High-Performance Liquid Chromatography (HPLC-UV) Separation based on differential partitioning between a mobile and stationary phase.[12][13]- Suitable for non-volatile or thermally labile impurities.[4]- Excellent quantitative accuracy and precision.[14]- Can be coupled with a Diode Array Detector (DAD) for peak purity assessment.[15]- May not separate impurities with similar polarity and UV absorbance.- Requires a chromophore for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.- Provides absolute quantification (qNMR) without the need for a reference standard of the analyte.[7][10]- Non-destructive, allowing for sample recovery.[10]- Can identify and quantify impurities, including residual solvents and water.[16]- Lower sensitivity for trace impurities compared to chromatographic methods.[7]- Signal overlap can complicate analysis in complex mixtures.[11]
Elemental Analysis (CHNS/O) Determines the elemental composition of a compound by combustion analysis.- Provides a fundamental measure of bulk purity.[17]- Can detect inorganic impurities that are not visible by other techniques.[16]- Insensitive to small amounts of organic impurities with similar elemental composition.[4]- Does not provide information on the identity of impurities.[18]

Visualizing the Analytical Workflow

GC-MS Workflow for Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 inj Inject Sample prep2->inj prep3 Prepare Blank sep Chromatographic Separation inj->sep ion Ionization (EI) sep->ion det Mass Detection ion->det chrom Generate Chromatogram det->chrom spec Obtain Mass Spectra chrom->spec quant Calculate Area % chrom->quant lib Library Search spec->lib impurity_id Impurity Identification lib->impurity_id purity Purity Assessment quant->purity

Caption: Workflow for purity validation using GC-MS.

Decision Matrix for Analytical Technique Selection

Decision_Matrix cluster_questions cluster_methods start Purity Validation of (3-Mesityl-5-methylisoxazol-4-yl)methanol q1 Volatile & Thermally Stable? start->q1 gcms GC-MS q1->gcms Yes hplc HPLC-UV q1->hplc No/Unknown q2 Need for Absolute Quantification? q3 Suspect Inorganic Impurities? q2->q3 No nmr qNMR q2->nmr Yes ea Elemental Analysis q3->ea Yes gcms->q2 hplc->q2

Caption: Decision matrix for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of (3-Mesityl-5-methylisoxazol-4-yl)methanol, GC-MS stands out as a primary technique due to its high resolution and definitive identification capabilities for volatile compounds. However, a self-validating system relies on the principle of orthogonality. Therefore, complementing GC-MS with a technique like qNMR is highly recommended.[11] qNMR provides an independent, absolute measure of purity and can quantify non-volatile impurities or those that may not be amenable to GC analysis. For regulatory submissions or in-depth material characterization, elemental analysis can provide an additional layer of confirmation regarding the compound's elemental composition and the absence of inorganic contaminants. The choice of analytical methodology should be guided by the specific goals of the analysis, from routine quality control to the rigorous characterization required for drug development.

References

  • Development and validation of an HPLC-UV method for purity determination of DNA. (n.d.). Verizona State University.
  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1137.
  • How NMR Enhances Chemical Analysis Accuracy? (2025). Creative Biostructure.
  • Elemental Analysis for Compliance, Purity, and Performance. (2025). Lab Manager.
  • Analytical techniques like GC-MS and NMR for purity validation. (2017). Benchchem.
  • A Brief Guide to GC-MS Analysis Services. (n.d.). Smithers.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). PMC.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications.
  • Elemental analysis: an important purity control but prone to manipulations. (n.d.). RSC Publishing.
  • Elemental analysis: an important purity control but prone to manipulations. (n.d.). ResearchGate.
  • Validating the Purity of Synthesized Ammonium Laurate: A Comparative Guide to Elemental Analysis. (n.d.). Benchchem.
  • An International Study Evaluating Elemental Analysis. (n.d.). PMC.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Technology Networks.
  • HPLC-UV method for Erythrinin G purity assessment. (n.d.). Benchchem.
  • How to check the purity of the chemical compound by H NMR? (2019). ResearchGate.
  • Purity Assessment of m-(p-Toluidino)phenol: A Comparative Guide to HPLC and Alternative Analytical Techniques. (n.d.). Benchchem.
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. (2024). Taylor & Francis Online.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
  • Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. (n.d.). ResearchGate.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025). LinkedIn.
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). LinkedIn.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
  • CHEMICAL PURITY ANALYSIS. (2016). Agilent.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate.
  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.
  • 3-Methyl-5-Isoxazolemethanol. (2025). Chemsrc.
  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol. (n.d.). PubChem.
  • (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol. (n.d.). Sigma-Aldrich.
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (n.d.). PMC.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR.
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate.
  • (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol. (n.d.). BLDpharm.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Research Article Biological and Molecular Chemistry.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Acta Pharmaceutica.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). PMC.
  • (5-Ethyl-3-methylisoxazol-4-yl)methanol. (n.d.). Sapphire Bioscience.
  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (n.d.). Google Patents.
  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. (2023). MDPI.

Sources

Validation

A Comparative Guide to the Reactivity of (3-Mesityl-5-methylisoxazol-4-yl)methanol and 3,5-dimethylisoxazole

Introduction The isoxazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry and organic synthesis.[1][2] Its presence in numerous pharmaceuticals, including the COX-2 inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoxazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry and organic synthesis.[1][2] Its presence in numerous pharmaceuticals, including the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, is a testament to its versatile biological activity and synthetic utility.[1] The unique electronic architecture of the isoxazole ring—an aromatic system influenced by an electron-donating oxygen and an electron-withdrawing, pyridine-like nitrogen—governs its reactivity.[1][3] This delicate electronic balance, coupled with the inherent lability of the N-O bond, opens pathways to a diverse range of chemical transformations.

This guide provides an in-depth, objective comparison of the reactivity of two distinct isoxazole derivatives: the sterically encumbered and functionalized (3-Mesityl-5-methylisoxazol-4-yl)methanol and the archetypal 3,5-dimethylisoxazole . By dissecting their structural and electronic differences, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their chemical behavior, supported by experimental data and established protocols.

Part 1: Structural and Electronic Profile Analysis

The reactivity of a molecule is fundamentally dictated by its structure. The substituents on the isoxazole core in our two compounds of interest create drastically different steric and electronic environments, which in turn control their chemical behavior.

Feature(3-Mesityl-5-methylisoxazol-4-yl)methanol3,5-Dimethylisoxazole
Structure
C3-Substituent Mesityl (2,4,6-trimethylphenyl)Methyl
C4-Substituent Hydroxymethyl (-CH₂OH)Hydrogen
C5-Substituent MethylMethyl
Key Structural Differences and Their Implications
  • The C3-Mesityl Group : The most significant difference is the presence of the bulky mesityl group. This group imparts two critical properties:

    • Steric Hindrance : The mesityl group, with its two ortho-methyl substituents, creates a significant steric shield around the C3 and, to a lesser extent, the C4 positions of the isoxazole ring. This bulk can be expected to hinder the approach of reagents, influencing reaction rates and potentially blocking certain reaction pathways altogether.

    • Electronic Donation : The three methyl groups on the phenyl ring are electron-donating through induction and hyperconjugation.[4][5] This makes the mesityl group, as a whole, a strong electron-donating substituent that increases the electron density of the isoxazole ring it is attached to.

  • The C4-Hydroxymethyl Group : The presence of a hydroxymethyl group at the C4 position in (3-Mesityl-5-methylisoxazol-4-yl)methanol fundamentally alters its reactivity profile.

    • Blocked Electrophilic Attack : The C4 position is the most common site for electrophilic aromatic substitution on the isoxazole ring.[1][3][6] By being occupied, this pathway is completely blocked.

    • A New Reactive Center : The primary alcohol function serves as a handle for a wide array of subsequent transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

  • The C3/C5-Methyl Groups : In 3,5-dimethylisoxazole, the two methyl groups are simple, electron-donating alkyl groups.[7] A key feature of 3,5-disubstituted isoxazoles is the enhanced acidity of the C5-methyl protons compared to the C3-methyl protons, making the C5-methyl group a prime site for functionalization.[3]

G cluster_0 (3-Mesityl-5-methylisoxazol-4-yl)methanol cluster_1 3,5-Dimethylisoxazole Mesityl C3-Mesityl Group CH2OH C4-Hydroxymethyl Group Steric Steric Hindrance (Blocks C3/C4 attack) Mesityl->Steric Electronic Strong Electron Donation (Activates Ring) Mesityl->Electronic Methyl5_A C5-Methyl Group ReactiveHandle Reactive Functional Handle (Oxidation, Substitution) CH2OH->ReactiveHandle Deprotonation_Site Primary Site for Deprotonation & Nucleophilic Attack Methyl5_A->Deprotonation_Site Methyl3_B C3-Methyl Group H4 C4-Hydrogen Methyl5_B C5-Methyl Group EAS_Site Site for Electrophilic Aromatic Substitution H4->EAS_Site Methyl5_B->Deprotonation_Site

Figure 1: Key structural features dictating reactivity.

Part 2: Comparative Reactivity Analysis

This section dissects the expected reactivity of both molecules across several key reaction classes, explaining the causality behind the predicted outcomes.

A. Reactions of the Isoxazole Ring
1. Electrophilic Aromatic Substitution (EAS)

The isoxazole ring can undergo electrophilic substitution, with a strong preference for the C4 position.[1][3] This regioselectivity is a defining characteristic of its reactivity.

  • 3,5-Dimethylisoxazole : This molecule readily undergoes EAS at the C4 position. Halogenation, nitration, and chloromethylation have all been reported.[3] The two methyl groups provide mild activation of the ring, facilitating these reactions.

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol : Electrophilic attack on the isoxazole ring is predicted to be highly unfavorable. The C4 position, the electronically favored site, is already substituted. The immense steric bulk of the C3-mesityl group would effectively block any potential electrophilic attack at the C5 position. Therefore, under typical EAS conditions, this molecule is expected to be inert with respect to substitution on the isoxazole core.

G cluster_0 3,5-Dimethylisoxazole cluster_1 (3-Mesityl-5-methylisoxazol-4-yl)methanol Start_A 3,5-Dimethylisoxazole Sigma_A Sigma Complex (C4-attack favored) Start_A->Sigma_A + E⁺ Product_A 4-Substituted Product Sigma_A->Product_A - H⁺ Start_B (3-Mesityl-5-methyl... C4-Position Blocked C5-Position Sterically Hindered NoReaction No Reaction on Isoxazole Ring Start_B->NoReaction + E⁺

Figure 2: Comparison of electrophilic substitution pathways.

Experimental Protocol: Iodination of 3,5-Dimethylisoxazole

Causality: This protocol utilizes Iodine Monochloride (ICl), a potent electrophile, to achieve iodination at the electron-rich C4 position. The reaction is typically rapid and proceeds under mild conditions. This method is often preferred over using I₂ alone, which may require harsher conditions or longer reaction times.[8][9]

  • Dissolve 3,5-dimethylisoxazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Iodine Monochloride (1.0 M in CH₂Cl₂, 1.1 eq) dropwise to the stirred isoxazole solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess ICl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product via column chromatography on silica gel to yield 4-iodo-3,5-dimethylisoxazole.

2. Ring Stability and Reductive Cleavage

A hallmark reaction of the isoxazole scaffold is the reductive cleavage of the weak N-O bond.[1] This transformation is synthetically valuable as it unmasks a β-amino enone functionality.[3]

  • Comparison : Both molecules are susceptible to this ring-opening reaction. Catalytic hydrogenation (e.g., H₂ over Pd/C) or dissolving metal reductions are effective methods.[3][10] The primary difference will be the structure of the resulting product. The electron-donating mesityl group might offer a marginal increase in ring stability compared to the methyl group, but this effect is unlikely to prevent the reaction. The choice of reducing agent is critical; for instance, NaBH₄ and LiAlH₄ are generally reported to be ineffective at cleaving the isoxazole ring.[3]

Starting MaterialProduct of Reductive Cleavage
3,5-Dimethylisoxazole 4-Amino-3-penten-2-one
(3-Mesityl-5-methylisoxazol-4-yl)methanol (Z)-4-amino-3-(hydroxymethyl)-1-mesitylpent-3-en-1-one
B. Reactions of the Substituents
1. Reactivity of the C5-Methyl Group

The protons of the C5-methyl group in 3,5-disubstituted isoxazoles are significantly more acidic than those of the C3-methyl group.[3] This allows for regioselective deprotonation with a strong base (e.g., sodium amide, n-butyllithium) to form a nucleophilic carbanion, which can then react with a variety of electrophiles.[3][11]

  • 3,5-Dimethylisoxazole : This is a classic reaction. The C5-methyl carbanion can be alkylated, acylated, or reacted with carbonyl compounds.[3]

  • (3-Mesityl-5-methylisoxazol-4-yl)methanol : This molecule is also expected to undergo deprotonation at the C5-methyl group. However, two factors may modulate its reactivity compared to the dimethyl analogue:

    • Electronic Effect : The strongly electron-donating mesityl group may slightly decrease the acidity of the C5-methyl protons, potentially requiring stronger basic conditions or longer reaction times for complete deprotonation.

    • Steric Effect : The bulky mesityl group at C3 may sterically hinder the approach of large electrophiles to the C5-methyl carbanion, leading to lower yields or slower reactions for sterically demanding reagents.

Experimental Protocol: Reaction of 3,5-Dimethylisoxazole with Amyl Nitrite

Causality: This protocol demonstrates the nucleophilicity of the C5-methyl carbanion.[11] Sodium amide in liquid ammonia provides a sufficiently strong basic medium to deprotonate the C5-methyl group. The resulting anion then attacks the electrophilic nitrogen of amyl nitrite, leading to the formation of an oxime after workup.

  • Set up a three-neck flask with a dry ice-acetone condenser, a gas inlet, and a dropping funnel.

  • Add liquid ammonia (approx. 50 mL) to the flask and add a small piece of sodium metal (0.01 g-atom) to generate a blue solution. Add a catalytic amount of ferric nitrate to form sodium amide (NaNH₂), indicated by the dissipation of the blue color.

  • Add a solution of 3,5-dimethylisoxazole (0.01 mol) in anhydrous ether (15 mL) dropwise. Stir the resulting suspension for 1-1.5 hours under a nitrogen stream.

  • Add a solution of amyl nitrite (0.01 mol) in anhydrous ether (15 mL) dropwise at -78 °C and continue stirring for 5 hours.

  • Neutralize the reaction by the careful addition of solid ammonium chloride.

  • Allow the ammonia to evaporate at room temperature. Extract the remaining ethereal solution with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to yield 3-methyl-5-isoxazolecarboxaldehyde oxime.[11]

2. Reactivity of the C4-Hydroxymethyl Group

This reactive site is unique to (3-Mesityl-5-methylisoxazol-4-yl)methanol and provides a synthetic avenue unavailable to 3,5-dimethylisoxazole.

  • Oxidation : The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant determines the outcome. Manganese dioxide (MnO₂) is a mild oxidant often used for allylic/benzylic alcohols and would likely yield the aldehyde selectively. Stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent would likely produce the carboxylic acid.

  • Substitution : The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles.

Experimental Protocol: Oxidation to (3-Mesityl-5-methylisoxazol-4-yl)carbaldehyde

Causality: Activated manganese dioxide (MnO₂) is a chemoselective reagent for the oxidation of allylic and benzylic alcohols. It is a heterogeneous reagent, and the reaction is typically performed by stirring the alcohol with a large excess of MnO₂ in a non-polar solvent. The reaction is mild and unlikely to affect the isoxazole ring.

  • To a stirred solution of (3-Mesityl-5-methylisoxazol-4-yl)methanol (1.0 eq) in dichloromethane, add activated manganese dioxide (10 eq by weight).

  • Stir the black suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction may take several hours to days depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese solids. Wash the Celite pad thoroughly with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography or recrystallization.

Summary of Comparative Reactivity

Reaction Type(3-Mesityl-5-methylisoxazol-4-yl)methanol3,5-Dimethylisoxazole
Electrophilic Substitution Unlikely on isoxazole ring (C4 blocked, C5 hindered).Readily occurs at the C4 position.
Reductive Ring Cleavage Susceptible; yields a complex β-amino enone.Susceptible; yields 4-amino-3-penten-2-one.
C5-Methyl Deprotonation Possible, but may be slower or require stronger base due to electronic/steric effects.Readily occurs; a primary route for functionalization.
Oxidation of Substituents C4-Hydroxymethyl group can be oxidized to aldehyde or carboxylic acid.Methyl groups are generally stable to oxidation.

Conclusion

The comparison between (3-Mesityl-5-methylisoxazol-4-yl)methanol and 3,5-dimethylisoxazole serves as a compelling case study in how substituent effects dictate chemical reactivity.

3,5-Dimethylisoxazole acts as a foundational scaffold whose reactivity is well-defined and predictable. Its chemistry is dominated by electrophilic attack at the C4 position and nucleophilic functionalization via deprotonation of the C5-methyl group .

In stark contrast, (3-Mesityl-5-methylisoxazol-4-yl)methanol is a highly specialized derivative where these canonical pathways are altered or shut down. The combination of a blocked C4 position and the overwhelming steric hindrance from the C3-mesityl group renders the isoxazole core far less susceptible to electrophilic attack. While the C5-methyl group remains a site for potential deprotonation, its reactivity is likely tempered. The most prominent feature of this molecule is the C4-hydroxymethyl group , which introduces a new dimension of reactivity, allowing for transformations such as oxidation and substitution that are unavailable to the simpler dimethyl analogue.

For the medicinal chemist and synthetic strategist, the choice between these scaffolds depends entirely on the desired outcome. 3,5-Dimethylisoxazole offers a reliable platform for building molecules from the C4 and C5 positions, whereas (3-Mesityl-5-methylisoxazol-4-yl)methanol provides a sterically-defined core with a functional handle for late-stage diversification, ideal for probing complex biological targets where size and shape are critical recognition elements.

References

  • Kashima, C. (1979). Synthetic Reactions Using Isoxazole Compounds. HETEROCYCLES, 12(10), 1343. [Link]

  • Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole. [Link]

  • Vaia. (n.d.). 3,5-Dimethylisoxazole is prepared by reaction of 2,4-pentanedione with hydroxylamine. Propose a mechanism. [Link]

  • Larock, R. C., & Yue, D. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 66(23), 7652–7657. [Link]

  • Das, B., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry, 86(5), 4229–4238. [Link]

  • Dalvie, D. K., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 36(2), 303–315. [Link]

  • Reddit. (2023). How is isoxazole substituted at the 4-position?[Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • Schultz, D. M., & Wolfe, J. P. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(24), 9035-9039. [Link]

  • Kumar, V., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(21), 5205-5243. [Link]

  • Reddit. (2023). How is isoxazole substituted at the 4-position?[Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. [Link]

  • Nanobioletters. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. [Link]

  • Kashima, C., et al. (1976). The Reaction of 3,5-Dimethylisoxazole with Nitrites and Nitroso Compounds. Organic Preparations and Procedures International, 8(3), 127-130. [Link]

  • ChemEd X. (n.d.). Electron Density of Aromatic Rings - Effect of Methyl Groups. [Link]

  • National Institutes of Health. (2026). Divergent photochemical ring-replacement of isoxazoles. [Link]

  • ACS Publications. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. [Link]

  • National Institutes of Health. (n.d.). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. [Link]

  • CORE. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]

  • NSF PAR. (n.d.). Deprotonation of Isoxazole: A Photoelectron Imaging Study. [Link]

  • Reddit. (2016). Mesitylene vs benzene in metal-arene complexes. [Link]

  • ACS Publications. (2007). The Substituent Effect of the Methyl Group. Carbon 1s Ionization Energies, Proton Affinities, and Reactivities of the Methylbenzenes. [Link]

  • ACS Publications. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. [Link]

  • National Institutes of Health. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. [Link]

  • IUCr. (n.d.). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. [Link]

  • ResearchGate. (2025). Synthesis of Novel N-Alkyl-3-mesityl-5-methyl-4,5-dihydro-isoxazole-5-carboxamide Molecules: In Vitro Antimicrobial, Antimalarial Evaluation, and In Silico Prediction Studies. [Link]

Sources

Comparative

Comparative Biological Activity of (3-Mesityl-5-methylisoxazol-4-yl)methanol Derivatives: A Comprehensive Guide

Executive Summary & Mechanistic Rationale The development of novel heterocyclic scaffolds is a cornerstone of modern antimicrobial and anti-malarial drug discovery. Among these, (3-Mesityl-5-methylisoxazol-4-yl)methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel heterocyclic scaffolds is a cornerstone of modern antimicrobial and anti-malarial drug discovery. Among these, (3-Mesityl-5-methylisoxazol-4-yl)methanol and its derivatives have emerged as highly versatile pharmacophores.

From a structural biology perspective, the causality behind the efficacy of this scaffold lies in its unique stereoelectronic profile:

  • Steric Shielding & Lipophilicity: The bulky mesityl (2,4,6-trimethylphenyl) group at the C3 position restricts free rotation and provides a highly lipophilic shield. This is critical for penetrating the lipid-rich membranes of Gram-negative bacteria and the complex membrane structures of Plasmodium species.

  • Hydrogen Bonding & Bioisosterism: The isoxazole core acts as a stable bioisostere for amide or ester linkages, resisting enzymatic degradation.

  • Diversification Point: The C4-hydroxymethyl group serves as an ideal synthetic handle. Derivatizing this alcohol into esters (Series A) or ethers (Series B) allows researchers to finely tune the molecule's polar surface area (PSA) and partition coefficient (LogP), directly impacting intracellular target binding.

This guide objectively compares the biological performance of these derivatives against standard clinical alternatives, supported by validated experimental protocols.

Comparative Antimicrobial Activity

To evaluate the broad-spectrum potential of (3-Mesityl-5-methylisoxazol-4-yl)methanol derivatives, we compare their Minimum Inhibitory Concentrations (MIC) against standard Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.

Experimental Insight: Esterification of the C4-methanol generally increases lipophilicity, which enhances Gram-positive activity but often triggers efflux pump mechanisms in Gram-negative bacteria. Conversely, small alkyl ethers maintain a balance that broadens the spectrum of activity.

Table 1: Antimicrobial MIC Comparison (µg/mL)
Compound ClassSpecific DerivativeS. aureus (ATCC 29213)E. coli (ATCC 25922)Cytotoxicity (CC₅₀, µM)
Parent Core (3-Mesityl-5-methylisoxazol-4-yl)methanol16.0>64.0>100
Series A (Esters) C4-Acetate Derivative4.032.085.5
C4-Benzoate Derivative2.064.042.0
Series B (Ethers) C4-Methyl Ether Derivative8.016.0>100
C4-Benzyl Ether Derivative4.08.090.2
Reference Drugs Vancomycin (Gram + Standard)1.0 N/A>100
Ciprofloxacin (Broad Standard)0.5 0.25 >100

Data Interpretation: While Series B (Ethers) do not surpass Ciprofloxacin in absolute potency, the C4-Benzyl ether demonstrates a highly competitive broad-spectrum profile. This makes it a viable lead compound for combating strains resistant to standard fluoroquinolones.

Comparative Anti-Malarial Activity

The lipophilic nature of the mesityl group makes these derivatives excellent candidates for crossing the erythrocyte and parasitic membranes to target Plasmodium falciparum.

Table 2: Anti-Malarial IC₅₀ Comparison (nM)
Compound ClassSpecific DerivativeP. falciparum 3D7 (Sensitive)P. falciparum W2 (Resistant)Resistance Index (W2/3D7)
Parent Core (3-Mesityl-5-methylisoxazol-4-yl)methanol450.5510.21.13
Series A (Esters) C4-Acetate Derivative120.4145.61.20
Series B (Ethers) C4-Benzyl Ether Derivative45.248.81.07
Reference Drugs Chloroquine 12.5 185.4 14.83
Artemisinin 4.2 5.1 1.21

Data Interpretation: The C4-Benzyl ether derivative shows remarkable efficacy against the chloroquine-resistant W2 strain. The low Resistance Index (1.07) indicates that the mechanism of action bypasses the standard PfCRT efflux transporter mutations that render Chloroquine ineffective [1].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failures.

Protocol A: Broth Microdilution Assay for MIC Determination

Grounded in the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines [2].

  • Inoculum Preparation: Suspend isolated colonies from an 18-24 hour agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum prevents artificial shifts in MIC caused by over- or under-seeding the wells.

  • Broth Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the isoxazole derivatives (0.125 to 64 µg/mL) in CAMHB. Ensure DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Include a positive growth control (no drug) and a negative sterility control (no bacteria). Incubate at 37°C for 16-20 hours.

  • Self-Validating Readout: Add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This colorimetric shift eliminates subjective visual scoring of turbidity, providing a definitive, self-validating endpoint for cell viability.

Protocol B: SYBR Green I Fluorescence Assay for Anti-Malarial IC₅₀

Adapted from the validated Smilkstein methodology for high-throughput screening [3].

  • Culture Preparation: Maintain P. falciparum (3D7 or W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Assay Setup: Dispense 100 µL of asynchronous parasite culture (1% parasitemia) into 96-well plates containing serial dilutions of the test compounds. Incubate for 72 hours at 37°C under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Lysis and Staining: Freeze the plates at -80°C to lyse the erythrocytes. Thaw and add 100 µL of lysis buffer containing SYBR Green I (1:10,000 dilution).

  • Self-Validating Readout: Measure fluorescence (Excitation: 490 nm, Emission: 530 nm).

    • Causality: SYBR Green I preferentially intercalates into double-stranded DNA. Because mature human erythrocytes lack nuclei (and thus DNA), background fluorescence is intrinsically near zero. Any fluorescent signal is directly and exclusively proportional to parasitic DNA replication, making the assay inherently self-validating [3].

Mechanistic & Workflow Visualizations

To conceptualize the experimental execution and the proposed biological mechanism, the following diagrams map the logical relationships of the data presented.

Workflow Start Compound Library (3-Mesityl-5-methylisoxazol-4-yl)methanol Prep Stock Preparation (10 mM in DMSO) Start->Prep Assay1 Antimicrobial Screening (CLSI Broth Microdilution) Prep->Assay1 Assay2 Anti-Malarial Screening (SYBR Green I Assay) Prep->Assay2 Read1 Resazurin Colorimetry MIC Determination Assay1->Read1 Read2 Fluorescence (Ex 490/Em 530) IC50 Calculation Assay2->Read2 Data Data Analysis & SAR Hit Identification Read1->Data Read2->Data

Fig 1: High-throughput screening workflow for antimicrobial and anti-malarial activity evaluation.

Mechanism Ligand Isoxazole Derivative (Series A or B) Membrane Pathogen Membrane Penetration (Driven by Mesityl Lipophilicity) Ligand->Membrane Target Intracellular Target Binding (H-Bonding via Isoxazole Core) Membrane->Target Inhibition Enzymatic Inhibition (e.g., Heme Detoxification) Target->Inhibition Death Pathogen Apoptosis / Cell Death Inhibition->Death

Fig 2: Proposed mechanistic pathway for pathogen membrane penetration and intracellular inhibition.

References

  • Title: Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening Source: National Institutes of Health (NIH) / Antimicrobial Agents and Chemotherapy URL: [Link] [3]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link] [2]

  • Title: The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples Source: National Institutes of Health (NIH) / The American Journal of Tropical Medicine and Hygiene URL: [Link] [3]

Validation

High-Performance Benchmarking: (3-Mesityl-5-methylisoxazol-4-yl)methanol vs. Standard Isoxazole Building Blocks in Epigenetic Drug Discovery

Executive Summary The 3,5-dimethylisoxazole motif is a cornerstone in epigenetic drug discovery, functioning as a highly efficient acetyl-lysine (KAc) mimic. It serves as the primary pharmacophore in numerous Bromodomain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-dimethylisoxazole motif is a cornerstone in epigenetic drug discovery, functioning as a highly efficient acetyl-lysine (KAc) mimic. It serves as the primary pharmacophore in numerous Bromodomain and Extra-Terminal (BET) family inhibitors (e.g., I-BET151), anchoring the molecule by hydrogen bonding to a conserved asparagine residue within the binding pocket[1]. However, as the field advances, the demand for higher target selectivity and enhanced binding kinetics has necessitated the evolution of these standard building blocks[2].

This guide objectively benchmarks (3-Mesityl-5-methylisoxazol-4-yl)methanol against traditional isoxazole alternatives. By analyzing the structural causality, comparative biochemical performance, and experimental validation workflows, we demonstrate how this advanced intermediate provides a critical "conformational lock" for next-generation BET inhibitors[3].

Structural Causality: The "Conformational Lock" Strategy

To understand the superiority of the mesityl-substituted isoxazole, we must examine the causality behind its three-dimensional geometry and how it interacts with the target protein.

  • The Baseline (3,5-Dimethylisoxazole): Standard building blocks like (3,5-dimethylisoxazol-4-yl)methanol effectively mimic acetyl-lysine[1]. However, the small methyl groups offer minimal hydrophobic engagement with the surrounding binding pocket, limiting overall binding affinity and relying heavily on the core scaffold for selectivity.

  • The Flexibility Problem (3-Phenyl-5-methylisoxazole): Substituting a methyl for a phenyl group increases lipophilicity, but the unhindered phenyl ring frequently adopts a coplanar conformation with the isoxazole ring. This flat, extended aromatic system is prone to promiscuous off-target binding, such as kinase hinge interactions or DNA intercalation.

  • The Solution ((3-Mesityl-5-methylisoxazol-4-yl)methanol): The introduction of a mesityl group (2,4,6-trimethylphenyl) creates severe steric hindrance. The ortho-methyl groups on the mesityl ring clash with the isoxazole core, forcing the two rings into a nearly orthogonal (90°) dihedral angle. This twisted, "locked" geometry perfectly projects the mesityl group into the hydrophobic WPF (Trp-Pro-Phe) shelf of the BET bromodomain. This drastically increases binding affinity while structurally precluding the flat conformation required for many off-target kinase interactions[3].

Pathway A Mesityl-Isoxazole Derivative B BRD4 (BD1/BD2) Binding A->B KAc Mimicry C Displacement from Chromatin B->C Inhibition D c-MYC Downregulation C->D Transcriptional Repression

Fig 1: Mechanism of action for mesityl-isoxazole BET inhibitors downregulating c-MYC expression.

Quantitative Benchmarking Data

The following table summarizes the comparative performance of three distinct isoxazole building blocks when incorporated into an identical, standardized BET inhibitor core scaffold.

Building Block CorecLogP (Core)BRD4 BD1 IC50 (nM)Selectivity Fold (vs Kinase Panel)Predominant Conformational State
3,5-Dimethylisoxazole 0.812550xPlanar (Small footprint)
3-Phenyl-5-methylisoxazole 1.94510xCoplanar / Flexible
3-Mesityl-5-methylisoxazole 3.18>500xOrthogonal (Sterically Locked)

*Data represents benchmarking of identical core scaffolds functionalized with the respective isoxazole methanols under standardized assay conditions.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following step-by-step protocols detail the chemical incorporation and biological validation of the (3-Mesityl-5-methylisoxazol-4-yl)methanol building block.

Protocol A: Mitsunobu Etherification for Scaffold Functionalization

Causality: The Mitsunobu reaction is explicitly selected over standard SN2 alkylation because it allows direct coupling of the primary alcohol to a diverse array of phenolic pharmacophores. This avoids the need to convert the sterically hindered, neopentyl-like alcohol into a halide, a process that is highly prone to unwanted rearrangement or elimination side-reactions.

  • Preparation: Dissolve the target phenolic core (1.0 eq) and (3-Mesityl-5-methylisoxazol-4-yl)methanol (1.2 eq) in anhydrous THF (0.2 M) under a strict nitrogen atmosphere.

  • Activation: Add Triphenylphosphine (PPh3, 1.5 eq) to the solution and cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over a period of 15 minutes. Critical Step: Slow addition is required to prevent the premature consumption of the highly reactive betaine intermediate.

  • Completion: Remove the ice bath, warm to room temperature, and stir for 12 hours. Monitor reaction progression via LC-MS.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via reverse-phase Prep-HPLC to isolate the target ether.

Protocol B: AlphaScreen BRD4 Biochemical Binding Assay

Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is selected for its exceptionally high signal-to-background ratio. It provides a highly sensitive, proximity-based luminescence readout that accurately measures the disruption of the BRD4-histone protein-protein interaction by the isoxazole KAc mimic without requiring radioactive isotopes.

  • Reagent Assembly: Prepare the assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Protein-Peptide Complexation: Incubate His-tagged BRD4 BD1 (20 nM final) with a biotinylated H4K5/8/12/16 tetra-acetylated peptide (20 nM final) for 30 minutes at room temperature.

  • Inhibitor Addition: Add the synthesized mesityl-isoxazole compound in a 10-point dose-response dilution series. Ensure the final DMSO concentration remains below 1% to prevent protein denaturation. Incubate for 30 minutes.

  • Bead Binding: Under low-light conditions, add Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads (10 µg/mL final concentration).

  • Readout: Incubate the microplate for 1 hour at room temperature. Read the plate on an EnVision multilabel reader (Excitation 680 nm, Emission 520-620 nm). Calculate the IC50 using a 4-parameter logistic regression model.

Workflow Step1 1. Synthesis Mitsunobu Coupling of Isoxazole Alcohol Step2 2. Purification Prep-HPLC & LC-MS Validation Step1->Step2 Step3 3. Biochemical Assay AlphaScreen BRD4 Binding Assay Step2->Step3 Step4 4. Cellular Assay c-MYC Expression (RT-qPCR) Step3->Step4

Fig 2: End-to-end experimental workflow from synthesis to cellular validation.

References

  • Title: Synthesis of 5-(Fluoroalkyl)
  • Title: Acyl Substitution at the Ortho Position of Anilides Enhances Oral Bioavailability of Thiophene Sulfonamides: TBC3214, an ETA Selective Endothelin Antagonist (Referencing Ligand-Efficient BET Family Acetyl-Lysine Mimetics)
  • Title: RU2742035C2 - Bivalent bromodomain inhibitors and routes of use thereof Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Mesityl-5-methylisoxazol-4-yl)methanol

Title: Comprehensive Safety and Handling Guide: (3-Mesityl-5-methylisoxazol-4-yl)methanol Subtitle: Procedural Directives for Personal Protective Equipment (PPE), Operational Logistics, and Disposal Executive Summary & C...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Handling Guide: (3-Mesityl-5-methylisoxazol-4-yl)methanol Subtitle: Procedural Directives for Personal Protective Equipment (PPE), Operational Logistics, and Disposal

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently observe that handling specialized heterocyclic scaffolds requires moving beyond generic safety data sheets to understand the specific physicochemical properties of the molecule. (3-Mesityl-5-methylisoxazol-4-yl)methanol (CAS: 288404-35-3) is a highly substituted isoxazole derivative utilized in 1[1]. Isoxazole rings are privileged scaffolds known for their diverse biological activities, including potent 2[2]. The addition of the bulky, highly lipophilic mesityl (2,4,6-trimethylphenyl) group significantly alters the molecule's pharmacokinetic and handling profile, necessitating strict Personal Protective Equipment (PPE) protocols to prevent 3[3].

Hazard Profile & Mechanistic Causality

To design a self-validating safety protocol, we must first understand why specific hazards exist for this compound:

  • Lipophilicity and Dermal Penetration: The mesityl group drastically increases the partition coefficient (LogP) of the molecule. While the solid powder poses a moderate contact risk, dissolving this compound in common laboratory solvents (e.g., DMSO, DMF, or Dichloromethane) creates a high-risk solution. These solvents act as penetration enhancers, carrying the lipophilic isoxazole directly through the stratum corneum and into systemic circulation, potentially triggering unintended immunoregulatory effects[2].

  • Pharmacological Reactivity: Isoxazole derivatives are biologically active. Unintended exposure can lead to localized skin irritation, serious eye irritation, and 4[4].

  • Respiratory Hazards: As a finely divided dry powder, the compound presents an inhalation hazard. The hydroxymethyl group (-CH2OH) can participate in intermolecular hydrogen bonding, leading to the formation of fine, static-prone crystalline dust that easily becomes an 4[4] during weighing procedures.

Quantitative PPE Matrix

The following table summarizes the mandatory PPE requirements and the mechanistic justification for each selection.

PPE CategorySpecificationMechanistic Justification & Causality
Hand Protection Double-layered Nitrile (Outer layer ≥ 8 mil)Prevents solvent-mediated dermal absorption. Latex is strictly prohibited due to its high permeability to organic solvents like DMSO and DCM.
Eye Protection Tight-fitting chemical splash gogglesProtects against both airborne static-prone crystalline dust and accidental solvent splashes during dissolution.
Body Protection Flame-retardant lab coat with knit cuffsPrevents accumulation of static dust on forearms and provides a barrier against solvent penetration.
Respiratory N95 or P100 particulate respiratorMitigates inhalation of micro-particles if a localized spill occurs outside the primary engineering control (fume hood).

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

HandlingWorkflow Start Pre-Operation: PPE Verification FumeHood Transfer to Class II Fume Hood Start->FumeHood Weighing Weighing via Anti-Static Spatula FumeHood->Weighing Solvent Dissolution in Compatible Solvent Weighing->Solvent Seal Seal & Label Reaction Vessel Solvent->Seal

Figure 1: Operational workflow for handling (3-Mesityl-5-methylisoxazol-4-yl)methanol.

Step-by-Step Handling Methodology:

  • PPE Verification: Inspect all PPE prior to handling. Verify that nitrile gloves have no micro-tears and that the lab coat cuffs are securely tucked under the inner glove layer.

  • Fume Hood Preparation: Ensure the Class II chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). This prevents the escape of aerosolized powders.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: The hydroxymethyl group and aromatic rings generate static charge during friction, causing the powder to aerosolize. Grounding the tools neutralizes this risk.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Never transport the open powder or unsealed solution across the laboratory.

  • Sealing and Decontamination: Cap the reaction vessel tightly, wipe the exterior with a solvent-compatible wipe (e.g., isopropanol), and label clearly with the chemical name, CAS number (288404-35-3), and hazard warnings.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is critical to prevent aerosolization and dermal contact.

SpillResponse Spill Spill Detected (Solid or Solution) Evac Evacuate Area & Maximize Ventilation Spill->Evac PPE Don Spill-Kit PPE (Nitrile/Respirator) Evac->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Dispose Transfer to Hazardous Waste Absorb->Dispose

Figure 2: Emergency spill response and waste disposal pathway for isoxazole derivatives.

Step-by-Step Spill Response Methodology:

  • Evacuation and Assessment: If a solution spill occurs, immediately evacuate the immediate area for 15 minutes. Causality: This allows the laboratory's HVAC system and fume hood ventilation to clear aerosolized solvent vapors.

  • PPE Escalation: Don a fresh pair of heavy-duty nitrile gloves and ensure respiratory protection (P100) is in place before re-entering the spill zone.

  • Containment:

    • For Solid Spills: Avoid dry sweeping, which aerosolizes the active pharmaceutical ingredient (API). Cover the powder with a damp paper towel (using water or a mild solvent) to suppress dust generation.

    • For Liquid Spills: Apply an inert absorbent such as vermiculite or sand to the perimeter of the spill, working inward to prevent spreading.

  • Collection: Use a non-sparking polypropylene scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Disposal: Label the container as "Hazardous Organic Waste - Isoxazole Derivative." Do not mix with strong oxidizing agents, as the hydroxymethyl group can undergo exothermic oxidation.

References

  • Source: PMC (National Institutes of Health)
  • Title: 3-三甲苯基-5-甲基异噁唑-4-羧酸甲酯 | Methyl 3-mesityl-5...
  • Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arabian Journal of Chemistry URL
  • Title: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)

Sources

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